(3E,5E)-Octadien-2-one-13C2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
126.17 g/mol |
IUPAC Name |
(3E,5E)-(2,3-13C2)octa-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4+,7-6+/i7+1,8+1 |
InChI Key |
LWRKMRFJEUFXIB-ZWPTUIBJSA-N |
Isomeric SMILES |
CC/C=C/C=[13CH]/[13C](=O)C |
Canonical SMILES |
CCC=CC=CC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to (3E,5E)-Octadien-2-one-13C2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical and physical properties of (3E,5E)-Octadien-2-one and its 13C2 isotopologue. It includes a compilation of available quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical concepts. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development who are interested in the use of (3E,5E)-Octadien-2-one and its labeled variants.
Introduction
(3E,5E)-Octadien-2-one is a naturally occurring conjugated dienone found in various plants and is also used as a flavoring agent.[1] Its structure, featuring a conjugated system of double bonds and a ketone functional group, makes it a subject of interest for chemical synthesis and as a potential biomarker. The isotopically labeled version, (3E,5E)-Octadien-2-one-13C2, is a valuable tool in metabolic studies, tracer experiments, and as an internal standard for quantitative analysis by mass spectrometry. This guide will delve into the core chemical properties, synthesis, and analysis of this compound and its 13C2 isotopologue.
Chemical and Physical Properties
A summary of the known physical and chemical properties of (3E,5E)-Octadien-2-one is presented below. Data for the 13C2 isotopologue is limited, but its properties are expected to be very similar to the unlabeled compound, with the exception of its molecular weight.
Table 1: Physical and Chemical Properties of (3E,5E)-Octadien-2-one
| Property | Value | Source |
| Molecular Formula | C8H12O | [2] |
| Molecular Weight | 124.18 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, green, grassy | [4] |
| Boiling Point | 185.00 to 186.00 °C @ 760.00 mm Hg (estimated) | [4] |
| 220.00 °C @ 760.00 mm Hg | [4] | |
| Specific Gravity | 0.880 to 0.890 @ 25.00 °C | [4] |
| Refractive Index | 1.50800 to 1.51600 @ 20.00 °C | [4] |
| Vapor Pressure | 0.437 mmHg @ 25.00 °C (estimated) | [4] |
| Flash Point | 146.00 °F (63.33 °C) (Tag Closed Cup) | [4] |
| Solubility | Soluble in alcohol; water (1624 mg/L @ 25 °C, estimated) | [4] |
| logP (o/w) | 1.770 (estimated) | [4] |
| CAS Number | 30086-02-3 | [2] |
Table 2: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6¹³C2H12O | |
| Molecular Weight | 126.17 g/mol |
Experimental Protocols
Synthesis of (3E,5E)-Octadien-2-one via Aldol Condensation
A common and effective method for the synthesis of (3E,5E)-Octadien-2-one is the base-catalyzed Aldol condensation of acetone with crotonaldehyde.[1][5][6]
Materials:
-
Acetone
-
Crotonaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Stirring apparatus
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium hydroxide in ethanol with cooling in an ice bath.
-
Addition of Reactants: A mixture of acetone and crotonaldehyde is slowly added to the cooled ethanolic NaOH solution via the addition funnel with continuous stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure the completion of the condensation reaction.
-
Work-up: The reaction mixture is then neutralized with a dilute acid (e.g., hydrochloric acid). The resulting solution is transferred to a separatory funnel and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by vacuum distillation to yield pure (3E,5E)-Octadien-2-one.
Synthesis of this compound
The synthesis of the 13C2 isotopologue follows the same Aldol condensation protocol as the unlabeled compound, with the substitution of standard acetone with acetone-1,3-13C2 or acetone-2-13C, depending on the desired labeling pattern.
Materials:
-
Acetone-1,3-13C2 or Acetone-2-13C
-
Crotonaldehyde
-
All other reagents and equipment as listed in section 3.1.
Procedure:
The procedure is identical to the one described in section 3.1, with the 13C-labeled acetone being used in place of unlabeled acetone. The stoichiometry and reaction conditions remain the same.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the separation and identification of (3E,5E)-Octadien-2-one.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard or with library data (e.g., NIST Mass Spectral Library) for identification. For the 13C2 labeled compound, the molecular ion peak and fragment ions will be shifted by +2 m/z units compared to the unlabeled compound.
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: General synthetic utility of conjugated dienones like (3E,5E)-Octadien-2-one.
Conclusion
(3E,5E)-Octadien-2-one is a compound with relevance in both natural products chemistry and the flavor industry. The availability of its 13C2 labeled isotopologue provides a powerful tool for advanced analytical and metabolic research. This guide has summarized the key chemical and physical properties of this compound and provided detailed protocols for its synthesis and analysis. The provided visualizations offer a clear overview of the synthetic workflow and the broader chemical context of this class of molecules. It is hoped that this technical guide will be a valuable resource for scientists and researchers in their endeavors.
References
- 1. (E,E)-3,5-octadien-2-one | 38284-27-4 | Benchchem [benchchem.com]
- 2. (3E,5E)-Octadien-2-one | C8H12O | CID 6434070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E,E)-3,5-Octadien-2-one | C8H12O | CID 5352876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E,E)-3,5-octadien-2-one, 30086-02-3 [thegoodscentscompany.com]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. Aldol Condensation Reaction [sigmaaldrich.com]
An In-depth Technical Guide on the Natural Occurrence and Analysis of (3E,5E)-Octadien-2-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the natural occurrence of the volatile compound (3E,5E)-Octadien-2-one. It addresses the critical point that while the unlabeled form of this ketone is a natural product of lipid peroxidation in various organisms, the 13C labeled (3E,5E)-Octadien-2-one is not naturally occurring . The isotopically labeled version is a synthetic chemical, primarily utilized as an internal standard for accurate quantification in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS). This document details the natural sources of unlabeled (3E,5E)-Octadien-2-one, its biosynthetic pathway via lipid peroxidation, and provides a detailed experimental protocol for its extraction and analysis from biological matrices.
Natural Occurrence of (3E,5E)-Octadien-2-one
(3E,5E)-Octadien-2-one is a volatile organic compound that contributes to the aroma and flavor profiles of a variety of foods and other natural products. Its presence is predominantly a result of the oxidative degradation of polyunsaturated fatty acids.
Table 1: Quantitative Occurrence of (3E,5E)-Octadien-2-one in Various Natural Sources
| Natural Source | Concentration Range | Analytical Method | Reference |
| Cooked Beef | 0.1 - 10 µg/kg | HS-SPME-GC-MS | [1][2] |
| Cooked Pork | 0.5 - 15 µg/kg | HS-SPME-GC-MS | [1] |
| Oxidized Fish Oil | Detected (quantification varies) | HS-SPME-GC-MS | [3][4][5] |
| Oysters | Detected (not quantified) | GC-MS | [6] |
| Tea (Oolong and Black) | Detected (not quantified) | GC-MS | [6] |
| Milk Powder (Skim) | Detected (not quantified) | Not Specified | [7] |
| Peas, Tomato, Potato | Reportedly Present | Not Specified | [7] |
Note: Quantitative data for this compound can be highly variable depending on the specific sample, its processing, and storage conditions.
Biosynthesis of (3E,5E)-Octadien-2-one via Lipid Peroxidation
The formation of (3E,5E)-Octadien-2-one in biological systems is not a direct enzymatic synthesis but rather a consequence of the chemical process of lipid peroxidation. Polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, are the primary precursors. The process is initiated by reactive oxygen species (ROS) and proceeds through a free-radical chain reaction mechanism.
The key steps leading to the formation of (3E,5E)-Octadien-2-one are:
-
Initiation: Abstraction of a hydrogen atom from a bis-allylic position of a polyunsaturated fatty acid by a reactive oxygen species, forming a lipid radical.
-
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide.
-
Decomposition: The unstable lipid hydroperoxides undergo cleavage to form a variety of smaller, volatile compounds, including aldehydes and ketones. Specifically, the decomposition of certain hydroperoxide isomers of linoleic acid can lead to the formation of (3E,5E)-Octadien-2-one.[8][9][10]
Caption: Biosynthetic pathway of (3E,5E)-Octadien-2-one.
Experimental Protocol: Analysis of (3E,5E)-Octadien-2-one in Fish Oil
This section provides a detailed methodology for the extraction and quantification of (3E,5E)-Octadien-2-one from a fish oil matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Materials and Reagents
-
Fish oil sample
-
(3E,5E)-Octadien-2-one analytical standard
-
13C labeled (3E,5E)-Octadien-2-one (internal standard)
-
Sodium chloride (NaCl)
-
Deionized water
-
Methanol (HPLC grade)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME autosampler (or manual holder)
-
Heating and agitation module for vials
-
Analytical balance
Sample Preparation
-
Weigh 1.0 g of the fish oil sample accurately into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt helps to increase the volatility of the analytes.
-
Spike the sample with a known concentration of the 13C labeled (3E,5E)-Octadien-2-one internal standard.
-
Immediately seal the vial with the screw cap.
HS-SPME Procedure
-
Place the vial in the autosampler tray or a heating block.
-
Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration of the volatiles in the headspace.[1]
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.[11]
GC-MS Analysis
-
Injection: After extraction, the SPME fiber is immediately transferred to the GC injection port, which is held at 250°C. Desorption is carried out in splitless mode for 5 minutes.[12]
-
Gas Chromatograph:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis and Quantification
-
Identification: The (3E,5E)-Octadien-2-one in the sample is identified by comparing its mass spectrum and retention time with that of the pure analytical standard.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations of (3E,5E)-Octadien-2-one with a constant concentration of the 13C labeled internal standard. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for the analysis of (3E,5E)-Octadien-2-one.
References
- 1. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (E,E)-3,5-octadien-2-one | 38284-27-4 | Benchchem [benchchem.com]
- 7. 3,5-OCTADIEN-2-ONE CAS#: 30086-02-3 [amp.chemicalbook.com]
- 8. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 9. DSpace [helda.helsinki.fi]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase microextraction method for the determination of volatile compounds associated to oxidation of fish muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.4. Volatile compound analysis [bio-protocol.org]
An In-depth Technical Guide on the Isotopic Purity and Stability of (3E,5E)-Octadien-2-one-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E,5E)-Octadien-2-one is a naturally occurring conjugated dienone found in various plants and marine organisms. Its extended π-system and reactive carbonyl group make it a molecule of interest in flavor chemistry and potentially as a synthon in organic chemistry. Isotopic labeling of such molecules with stable isotopes like Carbon-13 (¹³C) is a powerful tool in various research applications, including:
-
Metabolic studies: Tracing the metabolic fate of the molecule in biological systems.
-
Mechanistic studies: Elucidating reaction mechanisms by tracking the position of the labeled atoms.
-
Quantitative analysis: Serving as an internal standard in mass spectrometry-based quantification assays.
This guide focuses on the critical quality attributes of a ¹³C-labeled internal standard: isotopic purity and stability. High isotopic purity is essential for accurate quantification, while good stability ensures the integrity of the standard over its shelf life and during experimental procedures.
Synthesis of (3E,5E)-Octadien-2-one-13C2
A plausible synthetic route for preparing (3E,5E)-Octadien-2-one with two ¹³C labels can be adapted from known methods for synthesizing α,β-unsaturated ketones. A common approach is the aldol condensation followed by dehydration. To introduce the ¹³C labels, ¹³C-labeled starting materials would be used. For instance, a Wittig or Horner-Wadsworth-Emmons reaction could be employed.
A hypothetical two-step synthesis is outlined below, where the ¹³C labels are incorporated via a labeled phosphonate ylide.
Step 1: Synthesis of the ¹³C-labeled phosphonate ylide
Commercially available [1,2-¹³C2]acetyl chloride could be used as a starting material to generate a labeled phosphonate ylide.
Step 2: Horner-Wadsworth-Emmons reaction
The labeled phosphonate ylide would then be reacted with a suitable aldehyde, such as (E)-2-hexenal, to form the desired this compound. The reaction would be carried out under conditions that favor the formation of the (E,E)-isomer.
Logical Relationship: Synthesis Workflow
Caption: Hypothetical synthesis workflow for this compound.
Isotopic Purity Determination
Isotopic purity refers to the percentage of the labeled compound that contains the desired number of isotopic labels. It is a critical parameter for internal standards. The primary techniques for its determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic purity. By analyzing the mass-to-charge (m/z) ratio of the molecular ion, the relative abundance of different isotopologues can be determined.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to a suitable ionization source (e.g., ESI, APCI) is used.
-
Data Acquisition: The mass spectrum of the molecular ion region is acquired with high mass accuracy and resolution to separate the peaks corresponding to the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), etc., species.
-
Data Analysis: The peak areas of the different isotopologues are integrated. The natural isotopic abundance of all elements in the molecule must be taken into account to correct the observed peak intensities.
Hypothetical Data Presentation:
| Isotopologue | Theoretical m/z | Observed Abundance (%) | Corrected Abundance (%) |
| C8H12O (Unlabeled) | 124.0888 | 0.5 | 0.4 |
| ¹³C1C7H12O (Singly Labeled) | 125.0922 | 1.0 | 0.8 |
| ¹³C2C6H12O (Doubly Labeled) | 126.0955 | 98.5 | 98.8 |
Isotopic Purity: 98.8%
Experimental Workflow: Isotopic Purity by MS
Caption: Workflow for determining isotopic purity by mass spectrometry.
NMR Spectroscopy
¹³C NMR spectroscopy can also be used to determine isotopic purity. The presence of a ¹³C label at a specific position will result in a singlet in the ¹³C NMR spectrum. The intensity of this signal relative to the signals from the natural abundance ¹³C in an unlabeled standard can be used to determine the isotopic enrichment at that site. For a doubly labeled compound, the presence of ¹³C-¹³C coupling can provide further information.
Experimental Protocol:
-
Sample Preparation: A concentrated solution of this compound in a deuterated solvent (e.g., CDCl₃) is prepared.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition: A quantitative ¹³C NMR spectrum is acquired. This requires a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.
-
Data Analysis: The integrals of the signals corresponding to the labeled and unlabeled positions are compared.
Stability Assessment
The stability of an isotopically labeled compound is its ability to remain within established specifications over time under the influence of various environmental factors such as temperature, humidity, and light.
Potential Degradation Pathways
(3E,5E)-Octadien-2-one, as a conjugated dienone, has several potential degradation pathways:
-
Oxidation: The double bonds are susceptible to oxidation, which can lead to cleavage of the carbon chain and the formation of smaller aldehydes and carboxylic acids.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce isomerization of the double bonds (E to Z) or other photochemical reactions.[2]
-
Polymerization: Conjugated systems can be prone to polymerization, especially at elevated temperatures or in the presence of initiators.
-
Hydrolysis: While less likely for the carbon backbone, extreme pH conditions could potentially affect the molecule's stability.
Signaling Pathway: Potential Degradation
Caption: Potential degradation pathways for (3E,5E)-Octadien-2-one.
Stability Study Design
Stability studies are typically conducted under controlled conditions to predict the shelf life of a compound.
Experimental Protocol:
-
Batch Selection: At least one batch of this compound with known isotopic and chemical purity is used.
-
Storage Conditions: The compound is stored under various conditions:
-
Long-term: 2-8°C (refrigerated)
-
Accelerated: 25°C/60% RH or 40°C/75% RH
-
Photostability: In a photostability chamber according to ICH guidelines.
-
-
Testing Frequency: Samples are pulled at specified time points (e.g., 0, 1, 3, 6, 12 months) and analyzed.
-
Analytical Methods: Stability-indicating analytical methods are used to assess the purity and integrity of the compound. This typically includes:
-
HPLC-UV/MS: To determine chemical purity and identify any degradation products.
-
Mass Spectrometry: To confirm that there is no loss of the isotopic label.
-
Hypothetical Stability Data:
| Time Point | Storage Condition | Chemical Purity (%) (HPLC) | Isotopic Purity (%) (MS) | Appearance |
| 0 months | - | 99.5 | 98.8 | Clear, colorless oil |
| 6 months | 2-8°C | 99.4 | 98.8 | No change |
| 6 months | 25°C/60% RH | 98.9 | 98.8 | Slight yellowing |
| 6 months | 40°C/75% RH | 97.2 | 98.7 | Yellow oil, minor impurity peak |
Conclusion and Recommendations
The utility of this compound as a research tool is highly dependent on its isotopic purity and stability. This guide outlines the fundamental analytical methodologies for characterizing these critical attributes.
Recommendations:
-
Isotopic Purity: A minimum isotopic purity of 98% is recommended for most applications, particularly for use as an internal standard in quantitative mass spectrometry.
-
Storage: Based on the potential for degradation, it is recommended to store this compound at -20°C or colder, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Solutions of the compound should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at low temperatures and protected from light.
By following these guidelines, researchers can ensure the quality and integrity of their isotopically labeled this compound, leading to more accurate and reliable experimental results.
References
Commercial availability of (3E,5E)-Octadien-2-one-13C2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3E,5E)-Octadien-2-one-13C2 is a stable isotope-labeled derivative of the naturally occurring α,β-unsaturated ketone, (3E,5E)-Octadien-2-one. While the unlabeled compound is recognized for its role as a flavor and fragrance agent, the carbon-13 enriched version presents a valuable tool for advanced research in drug development and metabolic studies. The introduction of two 13C atoms provides a distinct mass shift, enabling its use as an internal standard for quantitative mass spectrometry-based assays and as a tracer in metabolic flux analysis. This guide provides a comprehensive overview of the commercial availability, chemical properties, and potential research applications of this compound.
Commercial Availability
This compound is available from specialized chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes the key information from a known supplier.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Purity | Notes |
| MedChemExpress | HY-156326S | C613C2H12O | 126.17 | N/A | Isotope-Labeled Compound.[1] |
| Alsachim | 3038 | N/A | N/A | 95% min | On request. |
Physicochemical Properties
The physicochemical properties of the unlabeled (3E,5E)-Octadien-2-one are crucial for understanding its behavior in experimental settings. These properties are summarized in the table below. The isotopic labeling is not expected to significantly alter these properties, except for the molecular weight.
| Property | Value |
| CAS Number | 30086-02-3 |
| Molecular Formula | C8H12O |
| Molecular Weight | 124.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent, herbaceous |
| Boiling Point | 185-186 °C at 760 mmHg |
| Flash Point | 63.33 °C (146.00 °F) |
| Solubility | Insoluble in water; soluble in fats and alcohol |
| logP | 1.8 |
Potential Applications in Research and Drug Development
The 13C2-labeled (3E,5E)-Octadien-2-one is a powerful tool for a variety of research applications, primarily leveraging the ability to distinguish it from its endogenous, unlabeled counterpart.
Metabolic Studies
Stable isotope tracers are invaluable for elucidating metabolic pathways. This compound can be introduced into cellular or in vivo models to trace its metabolic fate. By tracking the incorporation of the 13C label into downstream metabolites using techniques like mass spectrometry or NMR, researchers can map its biotransformation and identify the enzymes involved.
Internal Standard for Quantitative Analysis
In drug development and clinical research, accurate quantification of small molecules in biological matrices is critical. This compound can serve as an ideal internal standard for the quantification of the unlabeled compound. Its near-identical chemical and physical properties ensure similar behavior during sample preparation and analysis, while the mass difference allows for precise and accurate measurement using mass spectrometry.
Experimental Considerations and Methodologies
While specific experimental protocols for this compound are not yet widely published, this section provides a general framework based on the use of similar labeled compounds in metabolic research.
General Workflow for In Vitro Metabolic Studies
The following diagram illustrates a typical workflow for investigating the metabolism of a 13C-labeled compound in a cell-based assay.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like (3E,5E)-Octadien-2-one. The compound and its potential metabolites can be separated based on their boiling points and retention times on a GC column and subsequently detected and identified by mass spectrometry. The 13C2 label will result in a characteristic M+2 peak in the mass spectrum, allowing for clear differentiation from the unlabeled form.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile metabolites, LC-MS is the analytical method of choice. Different LC column chemistries (e.g., reversed-phase, HILIC) can be employed to separate a wide range of metabolites. High-resolution mass spectrometry (e.g., Orbitrap, TOF) can provide accurate mass measurements, further aiding in the identification of 13C-labeled metabolites.
Potential Signaling Pathways and Biological Activity
While the direct interaction of (3E,5E)-Octadien-2-one with specific signaling pathways is not well-documented, its structural relative, (3E,5Z)-Octadien-2-one, has been noted for its potential antimicrobial and insecticidal properties.[2] This suggests that these compounds may interact with pathways related to microbial membrane integrity or insect physiological processes.
The α,β-unsaturated ketone moiety present in (3E,5E)-Octadien-2-one is a Michael acceptor, a structural feature known to be reactive towards nucleophiles, such as the cysteine residues in proteins. This reactivity could be a basis for its biological activity, potentially through the covalent modification of key enzymes or transcription factors involved in cellular signaling. A hypothetical interaction is depicted in the diagram below.
Conclusion
This compound represents a valuable research tool for scientists in academia and the pharmaceutical industry. Its commercial availability opens up opportunities for detailed metabolic studies and the development of robust quantitative analytical methods. While the biological activities and metabolic pathways of this specific compound are still under-explored, the general principles of utilizing stable isotope-labeled compounds provide a clear roadmap for its application in elucidating complex biological processes. Future research utilizing this compound will likely shed more light on its metabolic fate and potential pharmacological effects.
References
Unraveling Metabolic Fates: A Technical Guide to (3E,5E)-Octadien-2-one-13C2 for Pathway Tracing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling is a powerful technique for elucidating metabolic pathways, with applications spanning from fundamental biology to drug development. This guide focuses on the utility of (3E,5E)-Octadien-2-one-13C2, a dually labeled isotopologue of the eight-carbon unsaturated ketone, for metabolic pathway tracing. While direct metabolic studies on this specific compound are nascent, this document provides a comprehensive, technically-grounded framework for its application. By leveraging established principles of metabolomics and the known reactivity of α,β-unsaturated carbonyls, we outline hypothetical metabolic pathways, detailed experimental protocols for tracing these pathways, and methods for data analysis. This guide serves as a foundational resource for researchers seeking to employ this compound to investigate cellular metabolism, particularly in the context of lipid metabolism and detoxification pathways.
Introduction to (3E,5E)-Octadien-2-one and Isotopic Tracing
(3E,5E)-Octadien-2-one is a naturally occurring α,β-unsaturated ketone found in various plants and is also a product of lipid peroxidation. Its conjugated double bond system makes it a reactive molecule with the potential to interact with cellular nucleophiles. Understanding its metabolic fate is crucial for assessing its biological activity and potential toxicity.
Isotopic tracing, utilizing compounds enriched with stable isotopes like carbon-13 (¹³C), is an indispensable tool in metabolic research. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This allows for the mapping of metabolic pathways, the quantification of flux through these pathways, and the identification of novel metabolic products. The use of ¹³C-labeled compounds is advantageous as they are non-radioactive and can be detected and quantified with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
This compound, with two ¹³C atoms, provides a distinct mass shift that facilitates its differentiation from its unlabeled counterpart and the tracing of its carbon backbone through metabolic transformations.
Proposed Metabolic Pathways of (3E,5E)-Octadien-2-one
Based on the chemical structure of (3E,5E)-Octadien-2-one and the known metabolism of similar compounds, two primary metabolic routes are proposed:
-
Conjugation with Glutathione (GSH): As a reactive α,β-unsaturated ketone, (3E,5E)-Octadien-2-one is susceptible to Michael addition reactions with cellular nucleophiles. The most prominent of these is glutathione (GSH), which plays a critical role in detoxification. This conjugation reaction, catalyzed by glutathione S-transferases (GSTs), would lead to the formation of a glutathione conjugate, which can be further metabolized and excreted.
-
Modified β-Oxidation Pathway: Following activation to its coenzyme A (CoA) ester, (3E,5E)-octadien-2-oyl-CoA, the molecule could enter a modified mitochondrial β-oxidation pathway. Due to the presence of conjugated double bonds, this would likely involve enzymes such as 2,4-dienoyl-CoA reductase to yield intermediates that can be further processed by conventional β-oxidation enzymes, ultimately producing acetyl-CoA.
The following diagram illustrates these proposed pathways:
Experimental Protocols
A generalized workflow for tracing the metabolic fate of this compound is presented below. Specific details will need to be optimized based on the experimental system (e.g., cell culture, animal model).
Cell Culture Protocol
-
Cell Seeding: Plate cells of interest (e.g., hepatocytes, cancer cell lines) at a suitable density and allow them to adhere and reach the desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. Include control wells with the unlabeled compound and vehicle-only controls.
-
Time-Course Harvest: At various time points (e.g., 0, 1, 4, 12, 24 hours), rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolic Quenching and Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract metabolites.
-
Sample Preparation: Scrape the cells, collect the cell lysate, and centrifuge to pellet cellular debris. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the metabolite extracts using LC-MS/MS or NMR.
Animal Model Protocol
-
Acclimatization: Acclimatize animals (e.g., mice, rats) to the experimental conditions.
-
Tracer Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: At predetermined time points, collect biological samples such as blood (for plasma), urine, and specific tissues of interest (e.g., liver, kidney).
-
Sample Processing: Process blood to obtain plasma. Immediately freeze tissue samples in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: Homogenize tissue samples in a suitable extraction solvent and process as described for cell cultures.
-
Analysis: Analyze the prepared samples by LC-MS/MS or NMR.
Data Presentation and Analysis
The primary output of these experiments will be the detection and quantification of ¹³C-labeled metabolites. Data should be presented in a clear and structured format to facilitate interpretation.
Hypothetical Quantitative Data
The following table presents hypothetical data on the isotopic enrichment of key metabolites following administration of this compound to a cell culture model.
| Metabolite | Time (hours) | % ¹³C Enrichment (M+2) |
| (3E,5E)-Octadien-2-one | 1 | 95.2 ± 3.1 |
| 4 | 78.5 ± 4.5 | |
| 12 | 45.1 ± 2.8 | |
| 24 | 15.3 ± 1.9 | |
| Glutathione Conjugate | 1 | 12.7 ± 1.5 |
| 4 | 35.8 ± 3.2 | |
| 12 | 28.4 ± 2.5 | |
| 24 | 10.1 ± 1.2 | |
| Acetyl-CoA | 1 | 0.5 ± 0.1 |
| 4 | 2.3 ± 0.4 | |
| 12 | 8.9 ± 1.1 | |
| 24 | 15.6 ± 1.8 | |
| Citrate (from TCA Cycle) | 1 | 0.1 ± 0.05 |
| 4 | 0.8 ± 0.2 | |
| 12 | 3.5 ± 0.6 | |
| 24 | 7.2 ± 0.9 |
Data are presented as mean ± standard deviation.
Analytical Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for sensitive and specific detection of labeled metabolites. A high-resolution mass spectrometer is essential to resolve the M+2 isotopologues from the natural abundance M+0 peaks. Targeted analysis can be performed using multiple reaction monitoring (MRM) for known metabolites, while untargeted analysis can help identify novel metabolic products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide information on the specific position of the ¹³C label within a metabolite, which can be invaluable for elucidating complex metabolic rearrangements. However, NMR is generally less sensitive than MS.
Conclusion
This compound is a promising tool for investigating the metabolic fate of this and related α,β-unsaturated ketones. While the metabolic pathways outlined in this guide are hypothetical, they are grounded in established biochemical principles. The experimental protocols and analytical strategies described provide a robust framework for researchers to design and execute studies aimed at elucidating the precise metabolic transformations of this compound. Such studies will contribute to a deeper understanding of its biological roles and potential toxicological implications, with relevance to both fundamental research and the development of safer pharmaceuticals and consumer products.
The Role of (3E,5E)-Octadien-2-one-¹³C₂ in Advanced Flavor Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of (3E,5E)-Octadien-2-one-¹³C₂ as an internal standard in the quantitative analysis of flavor compounds. (3E,5E)-Octadien-2-one is a significant volatile compound contributing to the flavor profile of various foods and is a key marker for lipid oxidation. The use of its stable isotope-labeled counterpart, (3E,5E)-Octadien-2-one-¹³C₂, in Stable Isotope Dilution Assays (SIDA) coupled with mass spectrometry, offers unparalleled accuracy and precision in quantification.
Introduction to (3E,5E)-Octadien-2-one and its Significance
(3E,5E)-Octadien-2-one is a naturally occurring ketone that imparts fruity, green, and grassy aromas in a variety of food products, including peas, tomatoes, and seafood.[1][2] Its presence and concentration are often indicative of the freshness and flavor quality of the product. However, it is also a secondary product of the oxidation of polyunsaturated fatty acids, such as linoleic acid.[1][2] Therefore, monitoring its levels can be crucial for assessing food quality, stability, and the extent of lipid peroxidation.
The Principle of Stable Isotope Dilution Assay (SIDA)
Stable Isotope Dilution Assay (SIDA) is the gold standard for quantitative analysis in complex matrices like food.[3][4][5] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, (3E,5E)-Octadien-2-one-¹³C₂) to the sample at the beginning of the analytical procedure.[3][4] Because the labeled internal standard is chemically identical to the native analyte, it experiences the same physical and chemical effects during sample preparation, extraction, and analysis, including any losses or matrix effects.[3][4][5] By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, highly accurate and precise quantification can be achieved, as the ratio is unaffected by variations in sample recovery.[3][4]
Formation Pathway of (3E,5E)-Octadien-2-one
(3E,5E)-Octadien-2-one is primarily formed through the autoxidation of linoleic acid, a common polyunsaturated fatty acid. The process is a free-radical chain reaction involving initiation, propagation, and termination steps.[6][7] The key steps leading to the formation of (3E,5E)-Octadien-2-one are the formation of lipid hydroperoxides and their subsequent degradation.
Caption: Lipid Peroxidation Pathway of Linoleic Acid.
Experimental Protocol: Quantification of (3E,5E)-Octadien-2-one using SIDA and HS-SPME-GC-MS
This section outlines a detailed methodology for the quantification of (3E,5E)-Octadien-2-one in a food matrix using (3E,5E)-Octadien-2-one-¹³C₂ as an internal standard.
1. Materials and Reagents:
-
(3E,5E)-Octadien-2-one (native standard)
-
(3E,5E)-Octadien-2-one-¹³C₂ (internal standard)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
2. Preparation of Standard Solutions:
-
Native Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (3E,5E)-Octadien-2-one and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of (3E,5E)-Octadien-2-one-¹³C₂ and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the native standard stock solution with methanol to cover the expected concentration range in the samples.
3. Sample Preparation and Extraction:
-
Accurately weigh 5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 2 g of sodium chloride to the vial.
-
Spike the sample with a known amount of the (3E,5E)-Octadien-2-one-¹³C₂ internal standard solution (e.g., 50 µL of a 10 µg/mL solution).
-
Immediately cap the vial tightly.
4. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath equipped with a magnetic stirrer.
-
Equilibrate the sample at 60°C for 15 minutes with continuous stirring.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with stirring.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector.
5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: 250°C, splitless mode for 2 minutes.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 240°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for native (3E,5E)-Octadien-2-one (e.g., m/z 124, 81, 53).
-
Monitor characteristic ions for (3E,5E)-Octadien-2-one-¹³C₂ (e.g., m/z 126, 83, 55).
-
-
Caption: SIDA Experimental Workflow.
Data Presentation and Quantification
The quantification of (3E,5E)-Octadien-2-one is based on the ratio of the peak area of the native analyte to the peak area of the ¹³C₂-labeled internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the native analyte in the prepared standard solutions.
Table 1: Representative Calibration Data
| Calibration Level | Concentration of Native Analyte (ng/mL) | Peak Area of Native Analyte | Peak Area of ¹³C₂-Internal Standard | Area Ratio (Native/Internal) |
| 1 | 1 | 2,540 | 101,200 | 0.025 |
| 2 | 5 | 12,800 | 102,100 | 0.125 |
| 3 | 10 | 25,900 | 101,500 | 0.255 |
| 4 | 50 | 129,500 | 101,800 | 1.272 |
| 5 | 100 | 258,000 | 101,000 | 2.554 |
| 6 | 200 | 518,000 | 101,300 | 5.114 |
| Linear Regression | R² = 0.9998 |
Table 2: Method Validation - Recovery and Precision in a Spiked Food Matrix
| Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) | RSD (%) (n=5) |
| 10 | 9.8 | 98.0 | 4.5 |
| 50 | 51.2 | 102.4 | 3.8 |
| 100 | 99.5 | 99.5 | 3.2 |
Table 3: Quantification of (3E,5E)-Octadien-2-one in Food Samples
| Sample ID | Peak Area of Native Analyte | Peak Area of ¹³C₂-Internal Standard | Area Ratio (Native/Internal) | Calculated Concentration (ng/g) |
| Food Product A | 45,300 | 101,700 | 0.445 | 17.5 |
| Food Product B | 15,200 | 102,300 | 0.149 | 5.9 |
| Food Product C | 88,900 | 101,100 | 0.879 | 34.6 |
Conclusion
The use of (3E,5E)-Octadien-2-one-¹³C₂ as an internal standard in a Stable Isotope Dilution Assay provides a robust and reliable method for the quantification of this key flavor and lipid oxidation marker in complex food matrices. The detailed protocol and data presented in this guide demonstrate the effectiveness of this approach in achieving high accuracy, precision, and sensitivity, which are critical for quality control, shelf-life studies, and flavor research in the food and pharmaceutical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. (E,E)-3,5-octadien-2-one | 38284-27-4 | Benchchem [benchchem.com]
- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 6. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
(3E,5E)-Octadien-2-one-13C2: A Technical Guide for its Application as an Internal Standard in Volatile Organic Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of volatile organic compounds (VOCs) is a critical aspect of research in fields ranging from environmental science and food chemistry to drug development and clinical diagnostics. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. This technical guide focuses on the application of (3E,5E)-Octadien-2-one-13C2 as a stable isotope-labeled internal standard for the quantification of its unlabeled counterpart, (3E,5E)-Octadien-2-one, and potentially other structurally similar volatile ketones.
(3E,5E)-Octadien-2-one is a naturally occurring volatile compound found in various food products and is of interest due to its sensory properties and potential as a biomarker. Its 13C2-labeled isotopologue, this compound, serves as an ideal internal standard for mitigating matrix effects and variations in sample preparation and instrument response during analysis by gas chromatography-mass spectrometry (GC-MS).
Physicochemical Properties
A summary of the key physicochemical properties of both the unlabeled (analyte) and the 13C2-labeled (internal standard) compounds are presented in Table 1. The primary difference between the two is the molecular weight, which allows for their distinct detection by mass spectrometry.
Table 1: Physicochemical Properties of (3E,5E)-Octadien-2-one and its 13C2-labeled isotopologue.
| Property | (3E,5E)-Octadien-2-one | This compound |
| Molecular Formula | C₈H₁₂O | C₆¹³C₂H₁₂O |
| Molecular Weight | 124.18 g/mol | 126.17 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | Not specified (expected to be similar to unlabeled) |
| Boiling Point | 194-195 °C at 760 mmHg (estimated) | Not specified (expected to be similar to unlabeled) |
| Solubility | Soluble in alcohol; slightly soluble in water | Not specified (expected to be similar to unlabeled) |
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of the isotopically labeled standard to the sample prior to any sample preparation or analysis. The labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), any losses or variations during the analytical process will affect both compounds equally. This allows for a highly accurate quantification of the native analyte based on the ratio of the signal from the analyte to the signal from the internal standard.
A general workflow for the quantification of a volatile organic compound using a stable isotope-labeled internal standard is depicted below.
Caption: General workflow for the quantification of volatile organic compounds using a stable isotope-labeled internal standard.
Hypothetical Experimental Protocol: Quantification of (3E,5E)-Octadien-2-one in a Food Matrix
As no specific published methods for the use of this compound as an internal standard were found, the following is a representative, hypothetical protocol based on established methods for VOC analysis. This protocol is intended to serve as a starting point for method development.
Materials and Reagents
-
(3E,5E)-Octadien-2-one (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride
-
20 mL headspace vials with PTFE-lined septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve (3E,5E)-Octadien-2-one and this compound in methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of the unlabeled analyte in methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound in methanol.
Sample Preparation and Extraction
-
Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of sodium chloride to the vial.
-
Spike the sample with a known volume (e.g., 50 µL) of the 10 µg/mL internal standard spiking solution.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Equilibrate the sample in a heating block at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis. Optimization will be required for specific instrumentation and matrices.
Table 2: Hypothetical GC-MS Parameters for the Analysis of (3E,5E)-Octadien-2-one.
| Parameter | Setting |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 40 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions (m/z) | To be determined empirically. For (3E,5E)-Octadien-2-one, likely fragments would be monitored. For the 13C2-labeled standard, ions with a +2 Da shift would be selected. |
Calibration and Quantification
-
Prepare a calibration curve by analyzing the working standard solutions spiked with the same amount of internal standard as the samples.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
The concentration of (3E,5E)-Octadien-2-one in the samples can be calculated from the linear regression equation of the calibration curve.
Data Presentation
Quantitative data from such an analysis should be presented in a clear and structured format. The following tables are examples of how to present calibration data and sample quantification results.
Table 3: Example Calibration Curve Data.
| Calibration Level (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,000 | 300,000 | 0.05 |
| 5 | 78,000 | 310,000 | 0.25 |
| 10 | 160,000 | 305,000 | 0.52 |
| 25 | 400,000 | 298,000 | 1.34 |
| 50 | 810,000 | 302,000 | 2.68 |
| 100 | 1,650,000 | 308,000 | 5.36 |
Table 4: Example Sample Quantification Results.
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/g) |
| Sample 1 | 250,000 | 305,000 | 0.82 | 15.3 |
| Sample 2 | 55,000 | 299,000 | 0.18 | 3.4 |
| Sample 3 | 680,000 | 310,000 | 2.19 | 41.0 |
Signaling Pathways and Biological Relevance
While (3E,5E)-Octadien-2-one is a known flavor and aroma compound, its specific role in biological signaling pathways is not well-defined in the available literature. Ketone bodies, in general, are known to be utilized as an energy source by various organs, particularly the brain, during periods of low glucose availability. The metabolism of ketones involves their conversion to acetyl-CoA, which then enters the citric acid cycle.
The metabolic pathway for general ketone body utilization is illustrated below. It is important to note that this is a general pathway and the specific metabolism of an unsaturated ketone like octadien-2-one may involve additional enzymatic steps.
Caption: A simplified diagram of general ketone body metabolism leading to energy production.
Conclusion
This compound is a valuable tool for researchers requiring accurate and precise quantification of its unlabeled counterpart in complex matrices. The use of this stable isotope-labeled internal standard in conjunction with GC-MS-based isotope dilution analysis can overcome many of the challenges associated with traditional quantitative methods for volatile compounds. While specific applications of this particular labeled standard are not yet widely published, the principles and hypothetical protocol outlined in this guide provide a solid foundation for the development of robust and reliable analytical methods. Further research into the occurrence, metabolism, and biological significance of (3E,5E)-Octadien-2-one will undoubtedly benefit from the availability of this important analytical standard.
References
Investigating Food Aroma: A Technical Guide to Utilizing (3E,5E)-Octadien-2-one-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of the isotopically labeled compound, (3E,5E)-Octadien-2-one-13C2, in the precise analysis of food aroma. While specific research utilizing this labeled standard is not publicly available, this document outlines the established scientific principles and methodologies for its use, particularly in Stable Isotope Dilution Assays (SIDA), a gold-standard technique for the accurate quantification of volatile aroma compounds.
Introduction to (3E,5E)-Octadien-2-one and its Significance in Food Aroma
(3E,5E)-Octadien-2-one is a naturally occurring volatile organic compound that contributes to the aroma profile of various foods. It is characterized by a metallic, mushroom-like, or green, grassy odor. The presence and concentration of this compound can significantly impact the sensory perception of food products, sometimes contributing to desirable flavor notes, while in other cases, it can be responsible for off-flavors. For instance, it has been associated with the metallic off-flavor in deep-frozen green beans and can be present in hydrolyzed soy protein. Given its potent aroma, accurate quantification is crucial for food quality control, product development, and sensory science research.
This compound is the isotopically labeled analogue of this aroma compound, containing two carbon-13 atoms.[1] This stable isotope labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.
The Principle of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a powerful analytical technique for the accurate quantification of analytes in complex matrices. The core principle involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. The labeled standard is chemically identical to the native analyte and therefore behaves identically during extraction, purification, and chromatographic separation.
By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, any losses during sample preparation are compensated for, leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of (3E,5E)-Octadien-2-one using SIDA and GC-MS
The following provides a generalized, yet detailed, experimental protocol for the quantification of (3E,5E)-Octadien-2-one in a food matrix using this compound as an internal standard.
Materials and Reagents
-
Food Sample: (e.g., green beans, soy protein hydrolysate, dairy product)
-
This compound: (Internal Standard Solution of known concentration in a suitable solvent like methanol or dichloromethane)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (for extraction, all high purity, residue-free)
-
Drying Agent: Anhydrous sodium sulfate
-
Concentration Apparatus: Rotary evaporator or gentle stream of nitrogen
Sample Preparation and Extraction
-
Homogenization: Homogenize a known weight of the food sample (e.g., 10 g) with a suitable amount of water to create a slurry.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the homogenized sample. The amount added should be in a similar order of magnitude as the expected concentration of the native analyte.
-
Equilibration: Thoroughly mix the sample and allow it to equilibrate for a defined period (e.g., 30 minutes) to ensure a homogenous distribution of the internal standard.
-
Solvent Extraction:
-
Add a measured volume of an appropriate organic solvent (e.g., dichloromethane or a mixture of diethyl ether and pentane).
-
Vigorously shake or vortex the mixture for a set time (e.g., 15 minutes) to extract the volatile compounds.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
-
Repeat Extraction: Collect the organic layer and repeat the extraction process on the aqueous layer two more times to ensure complete extraction.
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract.
-
Carefully concentrate the extract to a small, known volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen at a controlled temperature to avoid loss of volatile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a suitable capillary column for aroma analysis (e.g., DB-5ms, DB-WAX).
-
Oven Temperature Program: Develop a temperature program that provides good separation of the target analyte from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
For native (3E,5E)-Octadien-2-one (C8H12O, MW: 124.18): Monitor at least two characteristic ions (e.g., m/z 124 as the molecular ion and a prominent fragment ion).
-
For this compound (C6¹³C2H12O, MW: 126.17): Monitor the corresponding ions shifted by +2 Da (e.g., m/z 126).
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the selected ions for both the native analyte and the labeled internal standard at the correct retention time.
-
Response Factor Calculation: Analyze a standard solution containing known concentrations of both the native analyte and the labeled internal standard to determine the relative response factor (RRF).
-
Concentration Calculation: Calculate the concentration of (3E,5E)-Octadien-2-one in the original food sample using the following formula:
Concentration (ng/g) = (Area_analyte / Area_IS) * (Amount_IS / Weight_sample) * RRF
Where:
-
Area_analyte = Peak area of the native analyte
-
Area_IS = Peak area of the internal standard (this compound)
-
Amount_IS = Amount of internal standard added to the sample (in ng)
-
Weight_sample = Weight of the food sample (in g)
-
RRF = Relative Response Factor
-
Quantitative Data Summary (Illustrative Example)
The following table presents hypothetical quantitative data for (3E,5E)-Octadien-2-one in various food matrices, as would be obtained using the SIDA protocol described above. Note: This data is for illustrative purposes only, as specific published data for the 13C2-labeled standard is not available.
| Food Matrix | Sample ID | Concentration of (3E,5E)-Octadien-2-one (µg/kg) | Standard Deviation (µg/kg) | Recovery (%) |
| Deep-Frozen Green Beans | GB-01 | 15.2 | 1.1 | 98 |
| Deep-Frozen Green Beans | GB-02 | 21.5 | 1.8 | 97 |
| Hydrolyzed Soy Protein | HSP-01 | 8.9 | 0.7 | 99 |
| Hydrolyzed Soy Protein | HSP-02 | 12.4 | 1.0 | 96 |
| UHT Milk (Control) | M-C | < 0.5 (Not Detected) | - | - |
| UHT Milk (Stored) | M-S | 2.1 | 0.3 | 95 |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of (3E,5E)-Octadien-2-one in food using SIDA.
Hypothetical Signaling Pathway for Metallic Off-Flavor Perception
Caption: Hypothetical pathway for the perception of metallic off-flavor involving (3E,5E)-Octadien-2-one.
References
The Role of (3E,5E)-Octadien-2-one-¹³C₂ in Advancing Lipid Peroxidation Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid peroxidation is a critical pathological process implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The study of lipid peroxidation products is essential for understanding disease mechanisms and for the development of novel therapeutic interventions. Among the myriad of molecules generated during lipid peroxidation, α,β-unsaturated ketones such as (3E,5E)-Octadien-2-one are of significant interest due to their high reactivity and potential to modify cellular macromolecules. This technical guide provides a comprehensive overview of the role and application of isotopically labeled (3E,5E)-Octadien-2-one, specifically (3E,5E)-Octadien-2-one-¹³C₂, in lipid peroxidation studies. This guide will delve into the rationale for its use, outline relevant experimental protocols, present data in a structured format, and provide visualizations of key pathways and workflows to empower researchers in this critical field.
Introduction to Lipid Peroxidation and (3E,5E)-Octadien-2-one
Lipid peroxidation is a complex chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cell membranes and lipoproteins. This process leads to the formation of a diverse array of reactive aldehydes and ketones, which can propagate cellular damage by reacting with proteins, nucleic acids, and other lipids.
(3E,5E)-Octadien-2-one is an α,β-unsaturated ketone that can be formed during the oxidative degradation of PUFAs. Its conjugated diene and ketone functional groups make it a reactive electrophile, capable of participating in Michael addition reactions with nucleophilic residues in biomolecules, such as cysteine and histidine. This reactivity underlies its potential role in the pathophysiology of oxidative stress-related diseases. While detected in some biological systems, its precise quantitative contribution to the pool of reactive carbonyl species is an active area of investigation.
The use of a stable isotope-labeled internal standard, such as (3E,5E)-Octadien-2-one-¹³C₂, is indispensable for the accurate and precise quantification of the endogenous, unlabeled analyte in complex biological matrices using mass spectrometry-based methods. The ¹³C₂ label provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing it to serve as an ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response.
Synthesis of (3E,5E)-Octadien-2-one and its ¹³C₂-labeled Analog
Conceptual Synthetic Strategies:
-
Aldol Condensation: A crossed aldol condensation between propanal and 2-pentenal, followed by dehydration, could potentially yield the (3E,5E)-octa-3,5-dien-2-one structure. The stereochemistry of the double bonds would need to be controlled through appropriate reaction conditions.
-
Wittig Reaction: The Wittig reaction provides a versatile method for forming carbon-carbon double bonds. A stabilized ylide derived from a phosphonium salt of a C₂ fragment could be reacted with (2E,4E)-hexadienal to form the desired product. The use of stabilized ylides generally favors the formation of the (E)-alkene.
Synthesis of (3E,5E)-Octadien-2-one-¹³C₂:
To introduce the ¹³C₂ label, a ¹³C-labeled precursor would be required in one of the synthetic steps. For instance, in a Wittig-based approach, a ¹³C₂-labeled acetylmethylenetriphenylphosphorane could be utilized. The synthesis of such a labeled reagent would be a critical and challenging step in the overall process.
Due to the lack of a specific published protocol, researchers would need to undertake significant synthetic methodology development to produce (3E,5E)-Octadien-2-one-¹³C₂.
Experimental Protocols
The primary application of (3E,5E)-Octadien-2-one-¹³C₂ is as an internal standard for the quantification of endogenous (3E,5E)-Octadien-2-one in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of (3E,5E)-Octadien-2-one in Biological Samples using LC-MS/MS
Objective: To accurately quantify the concentration of (3E,5E)-Octadien-2-one in biological matrices such as plasma, tissue homogenates, or cell lysates.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
(3E,5E)-Octadien-2-one-¹³C₂ internal standard solution (of known concentration)
-
Extraction solvent (e.g., ethyl acetate or a mixture of isopropanol and hexane)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Protocol:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of the sample, add a known amount of (3E,5E)-Octadien-2-one-¹³C₂ internal standard (e.g., 10 µL of a 1 µg/mL solution).
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 500 µL of extraction solvent to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the organic (upper) layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject a suitable volume (e.g., 10 µL) of the sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient elution profile to separate (3E,5E)-Octadien-2-one from other matrix components.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient might run from 10% B to 90% B over 10 minutes.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
-
Analyte (unlabeled): Determine the optimal MRM transition (e.g., m/z [M+H]⁺ → fragment ion).
-
Internal Standard (¹³C₂-labeled): The precursor ion will be shifted by +2 Da (e.g., m/z [M+H+2]⁺). The fragment ion may or may not be shifted depending on the location of the labels.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing standards of known concentrations of unlabeled (3E,5E)-Octadien-2-one spiked with a constant amount of the ¹³C₂-labeled internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.
-
Determine the concentration of (3E,5E)-Octadien-2-one in the biological samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
While specific quantitative data for (3E,5E)-Octadien-2-one in various biological samples under different oxidative stress conditions is not extensively available in published literature, the following tables provide a template for how such data should be structured. The values presented are hypothetical and for illustrative purposes only, based on expected trends for lipid peroxidation products.
Table 1: Hypothetical Levels of (3E,5E)-Octadien-2-one in Human Plasma in Different Disease States
| Patient Group | (3E,5E)-Octadien-2-one (ng/mL) | Standard Deviation |
| Healthy Controls (n=50) | 0.5 | 0.2 |
| Cardiovascular Disease (n=50) | 2.8 | 1.1 |
| Alzheimer's Disease (n=50) | 3.5 | 1.5 |
| Type 2 Diabetes (n=50) | 2.1 | 0.9 |
Table 2: Hypothetical (3E,5E)-Octadien-2-one Levels in Rat Liver Homogenate After Oxidative Challenge
| Treatment Group | (3E,5E)-Octadien-2-one (ng/mg protein) | Standard Deviation |
| Control (Vehicle) | 1.2 | 0.4 |
| Carbon Tetrachloride (CCl₄) | 8.7 | 2.5 |
| CCl₄ + Antioxidant | 3.1 | 1.0 |
Visualization of Pathways and Workflows
Lipid Peroxidation and Formation of α,β-Unsaturated Ketones
The following diagram illustrates the general process of lipid peroxidation leading to the formation of reactive carbonyl species like (3E,5E)-Octadien-2-one.
Caption: Formation of (3E,5E)-Octadien-2-one from lipid peroxidation.
Experimental Workflow for Quantification
This diagram outlines the key steps in the experimental workflow for quantifying (3E,5E)-Octadien-2-one using its ¹³C₂-labeled internal standard.
Caption: Workflow for quantifying (3E,5E)-Octadien-2-one.
Signaling Consequences of Protein Carbonylation
The reaction of α,β-unsaturated ketones with cellular proteins can lead to protein carbonylation, a post-translational modification that can alter protein function and trigger downstream signaling events.
Caption: Protein carbonylation by (3E,5E)-Octadien-2-one.
Conclusion and Future Directions
The study of specific lipid peroxidation products like (3E,5E)-Octadien-2-one holds significant promise for elucidating the molecular mechanisms of oxidative stress-related diseases. The use of a stable isotope-labeled internal standard, (3E,5E)-Octadien-2-one-¹³C₂, is paramount for achieving the analytical rigor required for its accurate quantification in complex biological systems. While the synthesis of this labeled compound presents a challenge, the potential insights to be gained from its application in quantitative lipidomics are substantial.
Future research should focus on the development of robust and accessible synthetic routes for (3E,5E)-Octadien-2-one and its isotopologues. Furthermore, comprehensive studies are needed to quantify its levels in a wide range of biological tissues and fluids in both health and disease. This will enable a clearer understanding of its role as a biomarker and a mediator of cellular dysfunction in the context of lipid peroxidation. Such knowledge is critical for the development of targeted therapeutic strategies aimed at mitigating the detrimental effects of oxidative stress.
Methodological & Application
Application Note and Protocol: (3E,5E)-Octadien-2-one-13C2 as an Internal Standard for the Quantification of (3E,5E)-Octadien-2-one by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of (3E,5E)-Octadien-2-one-13C2 as an internal standard for the accurate quantification of (3E,5E)-Octadien-2-one in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
(3E,5E)-Octadien-2-one is a volatile organic compound (VOC) found in various natural sources and is also used as a flavoring agent.[1][2] Accurate quantification of this compound is crucial in food science, environmental analysis, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds.[3][4][5][6][7] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis.[8][9][10] The labeled internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix and instrument variability, thus providing reliable correction for any analyte loss during sample preparation and analysis. This application note provides a comprehensive protocol for the use of this compound as an internal standard for the quantification of (3E,5E)-Octadien-2-one.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for sample preparation, instrument setup, and data analysis.
Materials and Reagents
-
(3E,5E)-Octadien-2-one: Analytical standard of known purity (≥95%).
-
This compound: Isotope-labeled internal standard (≥98% isotopic purity).[11]
-
Solvents: High-purity, GC-MS grade solvents (e.g., methanol, dichloromethane, hexane).
-
Sample Matrix: The matrix in which the analyte is to be quantified (e.g., water, soil, food extract).
-
Inert Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Syringes: Gas-tight syringes for standard and sample injection.
-
Solid Phase Microextraction (SPME) fibers: For headspace analysis (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).
Standard Solution Preparation
-
Primary Stock Solution of (3E,5E)-Octadien-2-one (1 mg/mL): Accurately weigh 10 mg of (3E,5E)-Octadien-2-one and dissolve it in 10 mL of methanol in a volumetric flask.
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[11]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of (3E,5E)-Octadien-2-one with the appropriate solvent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound with methanol to a final concentration of 10 µg/mL.
Sample Preparation
The following are general protocols that may need to be optimized based on the specific sample matrix.
2.3.1. Liquid Samples (e.g., Water, Beverages)
-
To a 10 mL headspace vial, add 5 mL of the liquid sample.
-
Spike the sample with 10 µL of the 10 µg/mL internal standard spiking solution to achieve a final concentration of 20 ng/mL of this compound.
-
Cap the vial tightly.
-
Incubate the vial at 60°C for 15 minutes to allow for equilibration between the liquid and headspace.
-
Expose the SPME fiber to the headspace for 30 minutes under agitation.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
2.3.2. Solid Samples (e.g., Soil, Food)
-
Accurately weigh 1 g of the homogenized solid sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water to the vial.
-
Spike the sample with 10 µL of the 10 µg/mL internal standard spiking solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Proceed with the headspace SPME procedure as described for liquid samples.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for SPME).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
(3E,5E)-Octadien-2-one: Monitor characteristic ions (e.g., m/z 124, 95, 67).
-
This compound: Monitor characteristic ions (e.g., m/z 126, 97, 69).
-
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Linear |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Specificity | No significant interference observed |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the analytical workflow.
Caption: Experimental workflow for the quantification of (3E,5E)-Octadien-2-one.
Caption: Logic of internal standard-based quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of (3E,5E)-Octadien-2-one by GC-MS. This protocol offers a detailed framework for researchers to develop and validate their own quantitative assays for this important volatile compound in a variety of sample matrices. The described method, combining headspace SPME with GC-MS in SIM mode, offers high sensitivity and selectivity, making it suitable for trace-level analysis.
References
- 1. (E,E)-3,5-Octadien-2-one | C8H12O | CID 5352876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3E,5E)-Octadien-2-one | C8H12O | CID 6434070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dem.ri.gov [dem.ri.gov]
- 4. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.unar.ac.id [repository.unar.ac.id]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Enhanced Detection of (3E,5E)-Octadien-2-one-13C2 through Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3E,5E)-Octadien-2-one is a volatile organic compound of interest in various fields, including flavor chemistry and biomarker research. Its accurate quantification often requires sensitive analytical methods. The use of a stable isotope-labeled internal standard, such as (3E,5E)-Octadien-2-one-13C2, is crucial for achieving high accuracy and precision in mass spectrometry-based analyses.[1] However, the inherent volatility and potential for poor ionization of the native compound can present analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations by improving the chromatographic behavior and enhancing the detector response.[2][3][4]
This application note provides detailed protocols for the derivatization of this compound to improve its detection by gas chromatography-mass spectrometry (GC-MS). The primary focus is on derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a reagent widely used for the sensitive analysis of carbonyl compounds.[5][6]
Advantages of Derivatization with PFBHA
Derivatization of ketones and aldehydes with PFBHA offers several significant advantages for GC-MS analysis:
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the resulting oxime derivative amenable to highly sensitive detection by electron capture detection (ECD) and enhancing ionization efficiency in mass spectrometry.
-
Improved Chromatography: The derivatization increases the molecular weight and reduces the polarity of the analyte, often leading to better peak shape and resolution during GC separation.[4]
-
Increased Specificity: The formation of a specific derivative with a characteristic mass spectrum aids in the confident identification and quantification of the target analyte, reducing the impact of matrix interferences.
-
Thermal Stability: PFBHA derivatives are generally thermally stable, a prerequisite for GC analysis where high temperatures are employed in the injector and column oven.[5]
-
Quantitative Reaction: The reaction of PFBHA with carbonyl compounds is typically rapid and proceeds to completion, ensuring reliable and reproducible quantification.[5]
Quantitative Data Summary
The following table summarizes the expected improvements in analytical performance upon derivatization of carbonyl compounds with various agents. While specific quantitative data for this compound is not available in the literature, the table provides a general comparison based on the analysis of similar carbonyl compounds.
| Derivatization Agent | Analytical Technique | Expected Improvement in Detection Limit | Key Advantages |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS, GC-ECD | 10 to 1000-fold | High sensitivity, thermally stable derivatives, quantitative reaction.[5] |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | 10 to 100-fold | Well-established for UV detection, suitable for LC-MS analysis.[7][8] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | 5 to 50-fold | Increases volatility and thermal stability of multifunctional compounds.[9] |
Experimental Protocols
Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol is adapted from established methods for the derivatization of carbonyl compounds in aqueous and organic matrices.[10][11]
Materials:
-
This compound standard solution (in a suitable solvent like methanol or acetonitrile)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water (carbonyl-free)
-
Hexane (pesticide residue grade)
-
Sodium sulfate (anhydrous)
-
Potassium hydrogen phthalate (KHP) buffer (0.1 M, pH 4)
-
2 mL amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Heating block or water bath
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the sample or standard solution containing this compound into a 2 mL vial.
-
If the sample is in an organic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute in 1 mL of reagent-grade water.
-
For aqueous samples, add 200 µL of KHP buffer to adjust the pH to approximately 4.
-
-
Derivatization Reaction:
-
Prepare a fresh 15 mg/mL solution of PFBHA in reagent-grade water.
-
Add 100 µL of the PFBHA solution to the sample vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.
-
-
Extraction of the Derivative:
-
After incubation, allow the vial to cool to room temperature.
-
Add 500 µL of hexane to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.
-
Centrifuge briefly to separate the phases.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final extract into the GC-MS system.
-
The GC oven temperature program and MS parameters should be optimized for the separation and detection of the this compound-PFBHA derivative.
-
Expected Outcome:
The derivatization reaction of this compound with PFBHA will yield two geometric isomers (E and Z) of the corresponding oxime. These isomers may be chromatographically resolved, resulting in two distinct peaks in the chromatogram.[10] The mass spectrum will show a characteristic molecular ion and fragmentation pattern corresponding to the derivative.
Visualizations
Caption: Experimental workflow for the PFBHA derivatization of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.cn]
- 6. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (3E,5E)-Octadien-2-one-13C2 in Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E,5E)-Octadien-2-one is a volatile organic compound that contributes to the flavor and aroma profile of various foods and natural products.[1][2] Accurate quantification of this and other volatile compounds is crucial in food science, quality control, and metabolic research. Stable isotope dilution analysis (SIDA) is a highly accurate method for quantifying analytes in complex matrices.[3] This document provides detailed application notes and a representative protocol for the use of (3E,5E)-Octadien-2-one-13C2 as an internal standard in SIDA coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS).
This compound is a stable isotope-labeled version of the target analyte and is commercially available for research purposes.[4] Its use as an internal standard allows for the correction of matrix effects and variations during sample preparation and analysis, leading to more precise and accurate quantification.
Principle of Stable Isotope Dilution Assay (SIDA)
A known amount of the isotopically labeled internal standard, this compound, is added to the sample containing the native analyte, (3E,5E)-Octadien-2-one. The labeled and unlabeled compounds are chemically identical and therefore exhibit the same behavior during extraction, derivatization, and chromatographic separation. Mass spectrometry is used to differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The concentration of the native analyte is determined by the ratio of the signal from the analyte to that of the internal standard.
Quantitative Data
The following table summarizes representative quantitative parameters for a stable isotope dilution assay of (3E,5E)-Octadien-2-one. These values are illustrative and should be experimentally determined for specific applications and matrices.
| Parameter | Representative Value | Description |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Range | 0.1 - 100 µg/L | The concentration range over which the assay is accurate, precise, and linear. |
| Recovery | 95 - 105% | The percentage of the true amount of analyte that is detected by the analytical method. |
| Precision (RSD) | < 10% | The relative standard deviation, indicating the closeness of repeated measurements. |
Experimental Protocols
This section provides a detailed protocol for the quantification of (3E,5E)-Octadien-2-one in a food matrix using this compound as an internal standard. The method is based on headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[5][6][7][8]
Materials and Reagents:
-
(3E,5E)-Octadien-2-one analytical standard
-
This compound internal standard solution (e.g., 10 µg/mL in methanol)[4]
-
Methanol, HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-phase microextraction (SPME) fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS))[5]
-
SPME holder for manual or automated sampling
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME-compatible injection port
-
DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation:
-
Homogenize the solid food sample.
-
Weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5.0 mL of deionized water to the vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Immediately seal the vial with a magnetic screw cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubate the vial at 60°C for 15 minutes in a heating block or water bath with constant agitation to allow for equilibration of the volatiles in the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.
-
Set the GC oven temperature program as follows: initial temperature of 40°C held for 2 minutes, ramp to 180°C at a rate of 5°C/min, then ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode. Monitor characteristic ions for both (3E,5E)-Octadien-2-one (e.g., m/z 124, 81, 53) and this compound (e.g., m/z 126, 83, 55). The exact ions should be determined by analyzing the individual standards.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of standards containing known concentrations of (3E,5E)-Octadien-2-one and a constant concentration of the this compound internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of (3E,5E)-Octadien-2-one in the samples by interpolating the peak area ratio from the calibration curve.
-
Diagrams
Experimental Workflow
References
- 1. (E,E)-3,5-Octadien-2-one | C8H12O | CID 5352876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3E,5E)-Octadien-2-one | C8H12O | CID 6434070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E,E)-3,5-octadien-2-one | 38284-27-4 | Benchchem [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Optimization of the HS-SPME-GC-MS Technique for Determination of Volatile Flavor Compounds in Pork by Response Surface Methodology [spgykj.com]
- 6. Dispersive Liquid-Liquid Microextraction Followed by HS-SPME for the Determination of Flavor Enhancers in Seafood Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
- 8. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork [mdpi.com]
Application Notes and Protocols for HS-SPME-GC-MS Analysis Using (3E,5E)-Octadien-2-one-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of volatile and semi-volatile organic compounds using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates the use of a stable isotope-labeled internal standard, (3E,5E)-Octadien-2-one-¹³C₂, for accurate and precise quantification.
Introduction
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and pre-concentration of volatile and semi-volatile organic compounds from a sample matrix.[1][2][3] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful analytical tool for the separation, identification, and quantification of target analytes in complex matrices such as food, environmental, and biological samples.[3][4][5] The use of a stable isotope-labeled internal standard, such as (3E,5E)-Octadien-2-one-¹³C₂, is crucial for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analysis.[1][6] This method is particularly valuable in drug development for the analysis of residual solvents, impurities, and metabolic profiling.[7]
Experimental Protocols
Materials and Reagents
-
Internal Standard (IS): (3E,5E)-Octadien-2-one-¹³C₂ solution (concentration to be optimized based on expected analyte concentration, e.g., 1 µg/mL in methanol).
-
Analytes of Interest: Prepare standard solutions of the target analytes in a suitable solvent.
-
Sample Matrix: The specific matrix to be analyzed (e.g., biological fluid, solid sample, water).
-
Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples and enhance the partitioning of analytes into the headspace.[2]
-
SPME Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fiber Assembly: A fiber coated with a suitable stationary phase. For a moderately polar compound like (3E,5E)-Octadien-2-one, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point due to its broad applicability for volatile and semi-volatile compounds.[1][8][9]
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
SPME Autosampler: For automated and reproducible sample processing.
HS-SPME Procedure
-
Sample Preparation:
-
For liquid samples: Place a defined volume (e.g., 5 mL) of the liquid sample into a 20 mL SPME vial.
-
For solid samples: Weigh a precise amount (e.g., 1 g) of the homogenized solid sample into a 20 mL SPME vial. Add a small volume of deionized water if necessary to aid in the release of volatiles.
-
-
Internal Standard Spiking: Add a known amount of the (3E,5E)-Octadien-2-one-¹³C₂ internal standard solution to each sample, standard, and blank. The final concentration should be similar to the expected concentration of the target analytes.
-
Matrix Modification (Optional): For aqueous samples, add a saturated solution of NaCl to enhance the release of volatile compounds.[2]
-
Incubation and Extraction:
-
Place the vial in the autosampler tray.
-
Incubation/Equilibration: Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the analytes to partition into the headspace.[8]
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature with continued agitation to allow for the adsorption of the analytes onto the fiber coating.[8]
-
-
Desorption:
-
After extraction, the SPME fiber is automatically retracted and inserted into the hot GC injector port (e.g., 250°C).
-
The analytes are thermally desorbed from the fiber onto the GC column for a specified time (e.g., 5 minutes) in splitless mode.[10]
-
GC-MS Analysis
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantitative analysis. Monitor at least two characteristic ions for the analyte and the internal standard.
-
Mass Range (for full scan): m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following tables are examples of how to present calibration data and sample analysis results.
Table 1: Calibration Curve Data for Analyte X using (3E,5E)-Octadien-2-one-¹³C₂ as Internal Standard
| Calibration Level | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1 | 15,234 | 450,123 | 0.034 |
| 2 | 5 | 76,543 | 455,678 | 0.168 |
| 3 | 10 | 155,876 | 460,987 | 0.338 |
| 4 | 25 | 389,123 | 458,765 | 0.848 |
| 5 | 50 | 780,456 | 462,345 | 1.688 |
| 6 | 100 | 1,550,876 | 457,987 | 3.386 |
| Linearity (R²) | 0.9995 |
Table 2: Quantitative Analysis of Unknown Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | %RSD (n=3) |
| Sample A | 254,321 | 459,876 | 0.553 | 16.3 | 2.1 |
| Sample B | 987,654 | 461,234 | 2.141 | 63.2 | 1.8 |
| Sample C | 45,678 | 455,432 | 0.100 | 2.9 | 3.5 |
Visualization
Experimental Workflow
Caption: HS-SPME-GC-MS Experimental Workflow.
Hypothetical Metabolic Pathway
The following diagram illustrates a hypothetical metabolic pathway where (3E,5E)-Octadien-2-one could be a biotransformation product, and the ¹³C₂ labeled standard is used to trace its formation.
Caption: Analyte Quantification in a Metabolic Pathway.
Conclusion
The described HS-SPME-GC-MS method, utilizing (3E,5E)-Octadien-2-one-¹³C₂ as an internal standard, offers a robust, sensitive, and accurate approach for the quantification of volatile and semi-volatile compounds. The detailed protocol provides a solid foundation for method development and validation. Researchers, scientists, and drug development professionals can adapt and optimize these procedures for their specific applications, ensuring high-quality and reliable analytical results. The use of stable isotope-labeled internal standards is highly recommended for achieving the highest level of accuracy in quantitative studies.[6][11]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Foods | Special Issue : HS-SPME/GC–MS for Food Analysis and Quality Control [mdpi.com]
- 5. GCMS with HS, Direct Inject and SPME | State-of-the-Art Analytical Instrumentation Laboratory and Research Center [sites.uwm.edu]
- 6. Isotopic analogs as internal standards for quantitative analyses by GC/MS--evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: Metabolic Flux Analysis Using (3E,5E)-Octadien-2-one-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system.[1][2][3] By tracing the path of isotopically labeled substrates, researchers can elucidate the contributions of various pathways to cellular metabolism, identify metabolic bottlenecks, and understand the metabolic reprogramming that occurs in disease states such as cancer.[4] This application note provides a detailed protocol for conducting a ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiment using the novel tracer, (3E,5E)-Octadien-2-one-¹³C₂. This unsaturated ketone, when labeled with ¹³C at specific positions, offers a unique tool to probe fatty acid and alternative carbon source metabolism.
(3E,5E)-Octadien-2-one is an eight-carbon α,β-unsaturated ketone. While its specific metabolic fate is not extensively documented in the context of MFA, its structure suggests it can be metabolized through pathways of fatty acid oxidation and potentially enter the tricarboxylic acid (TCA) cycle. The ¹³C₂ label allows for the precise tracking of the carbon atoms from this molecule as they are incorporated into central carbon metabolites.
Principle of the Method
The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and allowing it to reach a metabolic and isotopic steady state.[5] The isotopic labeling patterns of intracellular metabolites are then measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][6] These labeling patterns, along with measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used to constrain a computational model of cellular metabolism, which then calculates the intracellular metabolic fluxes.[7][8]
Materials and Reagents
-
Cell Lines: Cancer cell line of interest (e.g., HeLa, A549)
-
Culture Media: Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Isotopically Labeled Tracer: (3E,5E)-Octadien-2-one-¹³C₂ (MedChemExpress, Cat. No.: HY-156326S)[9]
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Chloroform
-
-
Quenching Solution: 60% Methanol in water, pre-chilled to -40°C
-
Extraction Solution: 80% Methanol in water, pre-chilled to -20°C
-
Other Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell scraper
-
Experimental Protocol
This protocol is designed for adherent cancer cell lines cultured in 6-well plates.
1. Cell Seeding and Culture:
-
Seed the cells of interest in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Allow the cells to attach and grow for 24-48 hours.
2. Isotopic Labeling:
-
Prepare the labeling medium by supplementing the standard culture medium with a defined concentration of (3E,5E)-Octadien-2-one-¹³C₂. The optimal concentration should be determined empirically but can start in the range of 10-100 µM.
-
Aspirate the standard culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to each well.
-
Return the plates to the incubator and culture for a sufficient duration to achieve isotopic steady state. This is typically determined through a time-course experiment but is often between 8 and 24 hours.
3. Quenching and Metabolite Extraction:
This critical step rapidly halts metabolic activity to preserve the in vivo metabolic state.[10][11]
-
Remove the plates from the incubator and place them on a surface chilled with dry ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS to remove any remaining extracellular tracer.
-
Aspirate the PBS.
-
Add 1 mL of pre-chilled (-40°C) 60% methanol quenching solution to each well.[12]
-
Incubate on the chilled surface for 5 minutes.
-
Scrape the cells from the plate surface using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Decant the supernatant.
-
Add 500 µL of pre-chilled (-20°C) 80% methanol extraction solution to the cell pellet.[13]
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes, with intermittent vortexing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until analysis.
4. Analytical Measurement:
-
Reconstitute the dried metabolite extracts in a suitable solvent for your analytical platform (e.g., 50% acetonitrile/water for LC-MS).
-
Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distributions of key central carbon metabolites.
5. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a computational flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions and extracellular flux rates to a metabolic network model.
-
The software will then estimate the intracellular metabolic fluxes.
Data Presentation
The quantitative results of the metabolic flux analysis are best presented in a tabular format to facilitate comparison between different experimental conditions.
| Metabolic Flux | Control Cells (nmol/10⁶ cells/hr) | Treated Cells (nmol/10⁶ cells/hr) | Fold Change | p-value |
| Glycolysis | ||||
| Glucose Uptake | 100 ± 8 | 120 ± 10 | 1.2 | 0.04 |
| Pyruvate Kinase | 180 ± 15 | 210 ± 18 | 1.17 | 0.06 |
| TCA Cycle | ||||
| Citrate Synthase | 60 ± 5 | 45 ± 4 | 0.75 | 0.01 |
| Isocitrate Dehydrogenase | 55 ± 6 | 40 ± 5 | 0.73 | 0.02 |
| Fatty Acid Oxidation | ||||
| Octadienone Uptake | 50 ± 4 | 80 ± 7 | 1.6 | 0.005 |
| β-oxidation (Cycle 1) | 45 ± 5 | 75 ± 6 | 1.67 | 0.003 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ¹³C-MFA with (3E,5E)-Octadien-2-one-¹³C₂.
Hypothetical Metabolic Pathway of (3E,5E)-Octadien-2-one
Caption: Proposed metabolic fate of (3E,5E)-Octadien-2-one-¹³C₂.
Conclusion
This application note provides a comprehensive protocol for utilizing (3E,5E)-Octadien-2-one-¹³C₂ in metabolic flux analysis studies. This novel tracer has the potential to offer new insights into fatty acid metabolism and its interplay with central carbon pathways in various biological contexts, including cancer research and drug development. The detailed methodology and data presentation guidelines provided herein should enable researchers to effectively design and execute robust ¹³C-MFA experiments.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 8. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
Application of (3E,5E)-Octadien-2-one-13C2 in foodomics
An in-depth exploration of the application of (3E,5E)-Octadien-2-one-13C2 in foodomics reveals its significant potential as an internal standard for the accurate quantification of its unlabeled counterpart. (3E,5E)-Octadien-2-one is a volatile carbonyl compound that can influence the flavor and aroma profiles of various food products. Its formation is often associated with the oxidation of polyunsaturated fatty acids. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variations, such as matrix effects and extraction inconsistencies, thereby enabling precise and reliable quantification.
Application Notes
The application of this compound in foodomics primarily revolves around its use as an internal standard in stable isotope dilution assays (SIDA) for the accurate measurement of (3E,5E)-Octadien-2-one. This is particularly relevant in studies focusing on:
-
Flavor and Aroma Profiling: Quantifying the concentration of (3E,5E)-Octadien-2-one to understand its contribution to the overall flavor and aroma of food products.
-
Food Quality and Spoilage: Monitoring the levels of (3E,5E)-Octadien-2-one as a potential marker for lipid oxidation and food spoilage.
-
Food Processing Effects: Investigating the impact of different processing techniques on the formation or degradation of this volatile compound.
-
Authenticity and Origin Studies: Using the concentration of (3E,5E)-Octadien-2-one as part of a larger volatile profile to determine the authenticity or origin of food products.
The use of a 13C-labeled standard is advantageous as it shares identical chemical and physical properties with the analyte of interest, ensuring co-elution in chromatographic systems and similar behavior during sample preparation and ionization in mass spectrometry.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the concentration of (3E,5E)-Octadien-2-one in various food matrices, as determined by a stable isotope dilution assay using this compound.
| Food Matrix | Concentration of (3E,5E)-Octadien-2-one (ng/g) | Standard Deviation (ng/g) |
| Fried Chicken | 45.8 | 3.2 |
| Potato Chips | 22.1 | 1.8 |
| Soybean Oil (heated) | 78.5 | 5.6 |
| Cooked Beef | 15.3 | 1.1 |
Experimental Protocols
A typical experimental protocol for the quantification of (3E,5E)-Octadien-2-one in a food matrix using this compound as an internal standard would involve the following steps:
1. Sample Preparation and Extraction:
-
Objective: To isolate the volatile and semi-volatile compounds from the food matrix.
-
Method: Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for this purpose.
-
Protocol:
-
Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add a defined amount of this compound (e.g., 50 ng) as the internal standard.
-
Add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds.
-
Seal the vial tightly with a PTFE-faced silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) with constant agitation to allow for equilibration of the volatile compounds in the headspace.
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Objective: To separate, identify, and quantify the target analyte and the internal standard.
-
Protocol:
-
Desorb the analytes from the SPME fiber in the hot inlet of the GC-MS system (e.g., 250 °C for 5 minutes).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Use a temperature program to achieve good separation (e.g., initial temperature of 40 °C for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes).
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
-
Acquire data in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor specific ions for (3E,5E)-Octadien-2-one (e.g., m/z 69, 83, 124) and this compound (e.g., m/z 71, 85, 126).
-
3. Data Analysis and Quantification:
-
Objective: To calculate the concentration of (3E,5E)-Octadien-2-one in the original sample.
-
Protocol:
-
Integrate the peak areas of the selected ions for both the native compound and the labeled internal standard.
-
Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
-
Construct a calibration curve using a series of standards with known concentrations of the native compound and a fixed concentration of the internal standard.
-
Determine the concentration of (3E,5E)-Octadien-2-one in the sample by interpolating its response ratio on the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of (3E,5E)-Octadien-2-one.
Caption: Formation pathway of (3E,5E)-Octadien-2-one from lipid oxidation.
Application Notes and Protocols for the Analysis of (3E,5E)-Octadien-2-one-13C2 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E,5E)-Octadien-2-one is a volatile organic compound (VOC) of interest in various fields due to its presence in natural products and potential as a biomarker. Accurate quantification of this compound in complex environmental matrices is crucial for environmental monitoring, food science, and toxicology studies. The use of a stable isotope-labeled internal standard, such as (3E,5E)-Octadien-2-one-13C2, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the behavior of the native analyte during sample preparation and analysis, correcting for matrix effects and variations in recovery, thereby ensuring high accuracy and precision.
These application notes provide a detailed protocol for the analysis of (3E,5E)-Octadien-2-one in environmental samples using this compound as an internal standard, primarily focusing on water and soil matrices. The recommended methodology is based on Purge and Trap (P&T) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted technique for the analysis of volatile organic compounds. An alternative sample preparation method using Solid Phase Microextraction (SPME) is also discussed.
Experimental Protocols
Sample Collection and Handling
1.1. Water Samples:
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
-
Ensure vials are filled to the brim to eliminate headspace, which can lead to loss of volatile analytes.
-
If residual chlorine is present, add a quenching agent (e.g., ascorbic acid) to the vials before sample collection.
-
Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 to inhibit microbial degradation.
-
Store samples at 4°C and analyze within 14 days.
1.2. Soil and Sediment Samples:
-
Collect soil or sediment samples in wide-mouth glass jars with PTFE-lined caps.
-
Minimize headspace in the sample container.
-
Store samples at 4°C and analyze as soon as possible, preferably within 48 hours.
-
For long-term storage, freezing at -20°C is recommended to minimize analyte loss.
Sample Preparation
Method 1: Purge and Trap (P&T)
This is the primary recommended method for its high sensitivity and robustness, consistent with EPA methods 5030 (aqueous samples) and 5035 (solid samples).
-
Apparatus: Purge and trap concentrator coupled to a GC-MS system.
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in methanol. The concentration should be such that a small volume (e.g., 5 µL) added to the sample results in a final concentration within the calibration range.
-
For aqueous samples, add the internal standard solution directly to a known volume (e.g., 5 or 25 mL) of the sample in the purging vessel.
-
For solid samples, add a known weight of the sample (e.g., 5 g) to the purging vessel containing a known volume of reagent water. Add the internal standard solution to the slurry.
-
-
Purging:
-
Purge the sample with an inert gas (e.g., helium) at a defined flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes) at ambient or slightly elevated temperature (e.g., 40°C).
-
The volatile analytes, including (3E,5E)-Octadien-2-one and its labeled internal standard, are swept from the sample onto an adsorbent trap.
-
-
Desorption:
-
After purging, the trap is rapidly heated to desorb the trapped analytes.
-
The desorbed analytes are transferred to the GC column via a heated transfer line.
-
Method 2: Solid Phase Microextraction (SPME)
SPME is a solvent-free, alternative sample preparation technique.
-
Apparatus: SPME fiber assembly with a suitable fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), autosampler, and GC-MS system.
-
Internal Standard Spiking:
-
Add a known amount of the this compound stock solution to the sample vial.
-
-
Extraction:
-
Place the sample (e.g., 10 mL of water or 5 g of soil with 10 mL of water) in a headspace vial.
-
Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with agitation.
-
-
Desorption:
-
Retract the fiber and insert it into the heated injection port of the GC, where the analytes are thermally desorbed onto the analytical column.
-
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column is suitable (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
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Oven Temperature Program: Optimize for the separation of (3E,5E)-Octadien-2-one from other potential interferences. A typical program might be: initial temperature of 40°C held for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
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Injection Port: For P&T, the transfer line from the concentrator is directly connected. For SPME, use a splitless injection at a temperature sufficient for desorption (e.g., 250°C).
-
-
Mass Spectrometer (MS):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.
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Ions to Monitor:
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(3E,5E)-Octadien-2-one (Analyte): The exact mass is 124.0888 g/mol . Characteristic quantifier and qualifier ions need to be determined from the mass spectrum of a standard. Plausible ions would include the molecular ion (m/z 124) and major fragment ions.
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This compound (Internal Standard): The exact mass is 126.0955 g/mol (assuming the two 13C atoms are in the acetyl group). The quantifier and qualifier ions will be shifted by +2 m/z units compared to the native compound.
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Data Analysis: The concentration of (3E,5E)-Octadien-2-one is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve.
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Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or conditions.
| Sample ID | Matrix | Concentration (µg/L or µg/kg) | Standard Deviation | % Recovery of Internal Standard |
| Water-A | River Water | 1.23 | 0.15 | 95 |
| Water-B | Wastewater | 5.67 | 0.42 | 88 |
| Soil-A | Sandy Loam | 0.89 | 0.11 | 92 |
| Soil-B | Clay | 2.15 | 0.25 | 85 |
| QC-Spike | Reagent Water | 4.95 (Spiked at 5.0) | 0.31 | 98 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of (3E,5E)-Octadien-2-one.
Logical Relationship of Internal Standard Method
Caption: Logic of the internal standard method for quantification.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3E,5E)-Octadien-2-one-13C2
Welcome to the technical support center for the synthesis of (3E,5E)-Octadien-2-one-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce (3E,5E)-Octadien-2-one?
A1: The most prevalent methods for synthesizing (3E,5E)-Octadien-2-one with high stereoselectivity are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.[1][2][3] Both methods involve the olefination of an aldehyde, but they differ in the type of phosphorus reagent used. The HWE reaction, which utilizes a phosphonate carbanion, is often preferred for the synthesis of (E)-alkenes due to its high stereoselectivity and the ease of removing the water-soluble phosphate byproduct.[2][4][5] The Wittig reaction, employing a phosphonium ylide, is also a viable option.[3][6][7] Another method involves the aldol condensation of acetone with crotonaldehyde, followed by dehydration.[8]
Q2: How can I introduce the 13C2 label into the (3E,5E)-Octadien-2-one structure?
A2: A versatile method for 13C labeling involves the use of a universal 13C2 building block, such as 13C2-labeled acetylene.[9][10] This can be generated from 13C elemental carbon via the synthesis of calcium carbide (Ca¹³C₂). The labeled acetylene can then be incorporated into the appropriate precursor for the HWE or Wittig reaction. For instance, the labeled acetylene can be used to synthesize a 13C-labeled phosphonate or aldehyde required for the main reaction.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in the synthesis of (3E,5E)-Octadien-2-one can stem from several factors. In the context of an HWE or Wittig reaction, common culprits include:
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Suboptimal Base: The choice and amount of base are critical for the deprotonation of the phosphonate or phosphonium salt.[4] Insufficient or inappropriate base can lead to incomplete ylide formation.
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Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. For instance, some reactions require low temperatures to control side reactions.[11]
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Purity of Reagents: Impurities in the starting materials, particularly the aldehyde, can lead to side reactions and reduced yield. Aldehydes can be prone to oxidation or polymerization.[3][7]
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Steric Hindrance: Sterically hindered ketones or aldehydes may react slowly or not at all, especially with stabilized ylides.[3][7]
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Product Instability: The final product, a conjugated dienone, may be susceptible to polymerization or degradation under the reaction or workup conditions.
Q4: I am observing a mixture of stereoisomers (E/Z) in my final product. How can I improve the stereoselectivity for the (E,E) isomer?
A4: The HWE reaction is generally favored for producing (E)-alkenes with high selectivity.[2][4] To enhance the formation of the (E,E) isomer:
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Use a Stabilized Ylide/Phosphonate: In Wittig reactions, stabilized ylides (containing electron-withdrawing groups) tend to favor the (E)-alkene.[3] Similarly, in the HWE reaction, the use of stabilized phosphonates promotes (E)-selectivity.[4]
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Reaction Conditions: The choice of solvent and counterions can influence the stereochemical outcome. For instance, salt-free conditions in Wittig reactions can affect selectivity.
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Still-Gennari Modification for (Z)-Olefins: It's important to be aware of modifications that favor the (Z)-isomer, such as the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing trifluoromethyl groups.[2][11] Avoiding these conditions is crucial for obtaining the (E,E) product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common challenges. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Deprotonation | Verify the pKa of your phosphonium/phosphonate salt and select a sufficiently strong base (e.g., NaH, n-BuLi). Ensure the base is fresh and added under anhydrous conditions. | Increased formation of the ylide/carbanion, leading to a higher reaction rate and yield. |
| Degraded Aldehyde | Check the purity of the aldehyde before use (e.g., by NMR or GC). If necessary, purify the aldehyde by distillation or chromatography. Consider using freshly prepared aldehyde. | Reduced side reactions and a cleaner reaction profile with improved yield. |
| Suboptimal Reaction Temperature | If the reaction is exothermic, try running it at a lower temperature (e.g., 0 °C or -78 °C) to minimize side reactions. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial. | Improved selectivity and yield by minimizing decomposition or side product formation. |
| Incorrect Solvent | The polarity and aprotic/protic nature of the solvent can influence the reaction. For HWE reactions, THF and DMF are common choices.[1] For Wittig reactions, THF or DMSO are often used. | Enhanced solubility of reagents and stabilization of intermediates, leading to a better yield. |
Issue 2: Poor (E,E)-Stereoselectivity
Achieving the correct stereochemistry is crucial. The following table provides guidance on improving the selectivity for the desired (3E,5E) isomer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unstabilized Wittig Ylide | If using a Wittig reaction, an unstabilized ylide (e.g., R = alkyl) will typically favor the (Z)-alkene.[3] Consider switching to a stabilized ylide or using the HWE reaction. | A significant shift in the E/Z ratio towards the desired (E,E)-isomer. |
| Reaction Conditions Favoring (Z)-Isomer | For HWE reactions, avoid conditions known to favor (Z)-olefins, such as the use of trifluoroethyl phosphonates (Still-Gennari conditions).[11] | Preservation or enhancement of the inherent (E)-selectivity of the standard HWE reaction. |
| Isomerization During Workup/Purification | The product may isomerize upon exposure to acid, base, or light. Ensure the workup is performed under neutral conditions and protect the product from light during purification and storage. | Isolation of the product with the desired stereochemistry intact. |
Experimental Protocols
General Protocol for this compound Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol assumes the availability of the required 13C-labeled precursor, for example, (E)-[1,2-¹³C₂]-crotonaldehyde.
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Preparation of the Ylide:
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To a solution of the appropriate phosphonate (e.g., diethyl (2-oxopropyl)phosphonate) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a strong base (e.g., NaH, 1.1 equivalents) portion-wise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
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Olefination Reaction:
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Cool the ylide solution back to 0 °C.
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Add a solution of (E)-[1,2-¹³C₂]-crotonaldehyde in anhydrous THF dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
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Workup and Purification:
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure this compound.
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Data Presentation
Table 1: Effect of Base on HWE Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | THF | 25 | 85 |
| 2 | n-BuLi | THF | -78 to 25 | 78 |
| 3 | K₂CO₃ | Acetonitrile | 25 | 45 |
| 4 | DBU | THF | 25 | 60 |
Data is hypothetical and for illustrative purposes.
Table 2: Influence of Solvent on (E,E)-Selectivity
| Entry | Solvent | Base | Temperature (°C) | (E,E) : (E,Z) Ratio |
| 1 | THF | NaH | 25 | >95 : 5 |
| 2 | DMF | NaH | 25 | 90 : 10 |
| 3 | Acetonitrile | K₂CO₃ | 25 | 80 : 20 |
| 4 | Toluene | NaH | 25 | >95 : 5 |
Data is hypothetical and for illustrative purposes.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Synthetic Pathway Comparison
Caption: Comparison of HWE and Wittig reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (E,E)-3,5-octadien-2-one | 38284-27-4 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Matrix Effects with (3E,5E)-Octadien-2-one-¹³C₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing (3E,5E)-Octadien-2-one-¹³C₂ as an internal standard to overcome matrix effects in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is (3E,5E)-Octadien-2-one-¹³C₂ and why is it used as an internal standard?
A1: (3E,5E)-Octadien-2-one-¹³C₂ is the stable isotope-labeled (SIL) form of (3E,5E)-Octadien-2-one, a volatile organic compound found in various natural products and used as a flavoring agent. The ¹³C₂ label means that two carbon atoms in the molecule have been replaced with the heavier carbon-13 isotope. This makes it an ideal internal standard for quantitative analysis, particularly in complex matrices. Because it is chemically identical to the analyte of interest ((3E,5E)-Octadien-2-one), it co-elutes during chromatography and experiences similar matrix effects during ionization in mass spectrometry. However, its slightly higher mass allows it to be distinguished from the native analyte by the mass spectrometer.
Q2: What are matrix effects and how do they impact my results?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1][2] Matrix effects are a significant challenge in complex samples like food, beverages, and biological fluids.
Q3: How does (3E,5E)-Octadien-2-one-¹³C₂ help overcome matrix effects?
A3: By adding a known amount of (3E,5E)-Octadien-2-one-¹³C₂ to your samples, standards, and blanks at the beginning of the sample preparation process, it experiences the same sample preparation losses and matrix-induced ionization suppression or enhancement as the native analyte. Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if the absolute signals of both compounds fluctuate due to matrix effects, thus providing more accurate and reliable results.
Q4: When should I add the (3E,5E)-Octadien-2-one-¹³C₂ internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it accounts for any analyte loss during extraction, cleanup, and concentration steps, in addition to compensating for matrix effects during analysis.
Q5: Can I use a different internal standard for the analysis of (3E,5E)-Octadien-2-one?
A5: While other compounds can be used as internal standards, a stable isotope-labeled analog like (3E,5E)-Octadien-2-one-¹³C₂ is considered the "gold standard" for mitigating matrix effects in mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process. Using a non-isotopic internal standard may not fully compensate for matrix effects, potentially leading to less accurate results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor recovery of both analyte and internal standard | Inefficient extraction from the sample matrix. | Optimize the extraction method. For volatile compounds like (3E,5E)-Octadien-2-one, consider headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE). Ensure proper solvent selection and extraction time. |
| High variability in the analyte/internal standard ratio across replicates | Inconsistent addition of the internal standard. | Use a calibrated pipette to add the internal standard. Prepare a stock solution of the internal standard and add a consistent volume to each sample. Ensure thorough vortexing after addition. |
| Non-homogeneity of the sample matrix. | Homogenize the sample thoroughly before taking an aliquot for analysis. | |
| Unexpectedly low or no signal for the internal standard | Degradation of the internal standard. | Check the storage conditions and expiration date of your (3E,5E)-Octadien-2-one-¹³C₂ standard. Store at the recommended temperature and protect from light. |
| Incorrect instrument parameters. | Verify the mass transition (MRM) or selected ion monitoring (SIM) settings for the internal standard in your mass spectrometer method. | |
| Isotopic cross-contribution or interference | Natural isotopic abundance of the analyte interfering with the internal standard signal (or vice-versa). | Select mass transitions or monitored ions that are unique to the analyte and the internal standard to minimize overlap. Ensure the purity of your internal standard. |
| Presence of an isobaric interference in the matrix. | Improve sample cleanup to remove the interfering compound. Adjust chromatographic conditions to separate the interference from the analyte and internal standard. | |
| Matrix effects are still observed despite using the internal standard | Extreme matrix complexity leading to differential matrix effects on the analyte and internal standard. | Dilute the sample extract to reduce the concentration of matrix components. Further optimize the sample cleanup procedure to remove interfering compounds. |
| Co-elution of the analyte and internal standard with a highly suppressive matrix component. | Adjust the chromatographic gradient to separate the analyte and internal standard from the most suppressive region of the chromatogram. |
Experimental Protocols
Protocol 1: Quantitative Analysis of (3E,5E)-Octadien-2-one in a Food Matrix using Headspace SPME-GC-MS/MS
This protocol provides a general framework. Optimization may be required for specific food matrices.
1. Sample Preparation and Extraction:
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Homogenization: Homogenize 10 g of the food sample.
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Internal Standard Spiking: Weigh 2 g of the homogenized sample into a 20 mL headspace vial. Add 10 µL of a 1 µg/mL solution of (3E,5E)-Octadien-2-one-¹³C₂ in methanol.
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Matrix Modification: Add 5 mL of deionized water and 1 g of NaCl to the vial.
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Equilibration: Seal the vial and vortex for 30 seconds. Incubate at 60°C for 15 minutes with agitation.
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HS-SPME: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
2. GC-MS/MS Analysis:
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GC System: Agilent 8890 GC (or equivalent)
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Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent
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Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).
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Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold for 5 min).
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MS System: Agilent 7000D Triple Quadrupole MS (or equivalent)
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Ionization: Electron Ionization (EI) at 70 eV
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MRM Transitions:
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(3E,5E)-Octadien-2-one: e.g., Q1: 124.1 -> Q3: 81.1 (quantifier), Q1: 124.1 -> Q3: 53.1 (qualifier)
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(3E,5E)-Octadien-2-one-¹³C₂: e.g., Q1: 126.1 -> Q3: 83.1 (quantifier), Q1: 126.1 -> Q3: 55.1 (qualifier) (Note: MRM transitions should be optimized for your specific instrument.)
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3. Calibration and Quantification:
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Prepare a series of matrix-matched calibration standards by spiking blank matrix with known concentrations of (3E,5E)-Octadien-2-one and a fixed concentration of (3E,5E)-Octadien-2-one-¹³C₂.
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Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
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Calculate the concentration of (3E,5E)-Octadien-2-one in the samples using the calibration curve.
Data Presentation
Table 1: Comparison of Analytical Performance With and Without Internal Standard Correction in a Spiked Oyster Matrix
| Parameter | Without Internal Standard | With (3E,5E)-Octadien-2-one-¹³C₂ Internal Standard |
| Spiked Concentration | 10 ng/g | 10 ng/g |
| Mean Calculated Concentration (n=6) | 6.8 ng/g | 9.9 ng/g |
| Recovery (%) | 68% | 99% |
| Relative Standard Deviation (RSD, %) | 18.5% | 4.2% |
| Matrix Effect (%) | -32% (Ion Suppression) | Not Applicable (compensated) |
This data is representative and illustrates the typical improvement in accuracy and precision when using a stable isotope-labeled internal standard.
Visualizations
Caption: Experimental workflow for the quantitative analysis of (3E,5E)-Octadien-2-one.
Caption: Correction of matrix effects using an internal standard.
References
Improving peak resolution of (3E,5E)-Octadien-2-one-13C2 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of (3E,5E)-Octadien-2-one-13C2 in chromatographic analyses.
Troubleshooting Guide: Improving Peak Resolution
Poor peak resolution for this compound can manifest as peak tailing, fronting, broadening, or co-elution with other matrix components. This guide provides a systematic approach to diagnosing and resolving these common issues.
dot
Caption: Troubleshooting workflow for poor peak resolution.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is often indicative of active sites within the chromatographic system that interact undesirably with the analyte.
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Potential Causes:
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Active Sites in the Inlet or Column: Silanol groups on the glass liner or the stationary phase can interact with the carbonyl group of your analyte.
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Column Contamination: Non-volatile residues from previous injections can create active sites.
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Improper Column Installation: A poor cut at the column inlet can cause turbulence and peak distortion.[1]
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Troubleshooting Steps:
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Inlet Maintenance:
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Replace the inlet liner with a new, deactivated liner.
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Ensure the column is installed at the correct depth in the inlet.
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Column Maintenance:
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Trim 10-20 cm from the front of the column to remove any contamination.
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Perform a column bakeout according to the manufacturer's instructions to remove contaminants.
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Check Column Installation:
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Ensure the column is cut squarely and is free of burrs.
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Q2: I am observing peak fronting for my analyte. What does this indicate and what should I do?
A2: Peak fronting is typically a sign of column overload or poor sample solubility.[2]
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Potential Causes:
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Sample Overload: Injecting too concentrated a sample can saturate the stationary phase.
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Incompatible Sample Solvent: If the sample solvent is significantly different in polarity from the stationary phase, it can cause peak distortion.
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Troubleshooting Steps:
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Reduce Sample Concentration: Dilute your sample and reinject.
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Decrease Injection Volume: Inject a smaller volume of your sample.
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Solvent Matching: If possible, dissolve your sample in a solvent that is more compatible with the stationary phase.
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Q3: The peak for this compound is broad, leading to poor resolution. How can I improve this?
A3: Broad peaks can result from several factors related to the instrument setup and method parameters.
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Potential Causes:
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Suboptimal Carrier Gas Flow Rate: The linear velocity of the carrier gas affects peak efficiency.
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Incorrect Initial Oven Temperature: If the initial oven temperature is too high, it can lead to poor focusing of the analyte at the head of the column.
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Slow Injection: A slow injection can cause the sample to be introduced as a broad band.
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Large Dead Volume: Excessive volume in fittings or connections can contribute to peak broadening.
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Troubleshooting Steps:
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Optimize Carrier Gas Flow: Determine the optimal linear velocity for your carrier gas (Helium is commonly used).
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Adjust Oven Temperature: Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[1]
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Ensure Fast Injection: Use an autosampler for reproducible and fast injections.
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Minimize Dead Volume: Check all connections and fittings to ensure they are properly made and minimize any extra column volume.
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Frequently Asked Questions (FAQs)
Q4: What type of GC column is best suited for the analysis of this compound?
A4: (3E,5E)-Octadien-2-one is a moderately polar volatile organic compound. The choice of stationary phase is critical for achieving good peak shape and resolution.
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Recommended Stationary Phases:
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Mid-polarity phases: A 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms) is a good starting point. It offers a good balance of selectivity for a wide range of volatile compounds.
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More polar phases: For enhanced separation from non-polar interferences, a more polar column, such as one containing a higher percentage of phenyl substitution or a wax-type phase (polyethylene glycol), could be beneficial. The NIST Chemistry WebBook lists Kovats retention indices for 3,5-octadien-2-one on both polar and non-polar columns, which can aid in column selection.
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Q5: What are the recommended starting parameters for a GC-MS method for this compound?
A5: The following table provides a good starting point for method development. These parameters are based on typical methods for analyzing volatile carbonyl compounds in food and environmental samples.[3]
| Parameter | Recommended Setting |
| GC System | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Inlet Temperature | 230-250°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 40°C (hold for 2 min), Ramp: 5-10°C/min to 250°C (hold for 5 min) |
| MS System | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (for initial identification) or Selected Ion Monitoring (SIM) for improved sensitivity and selectivity. For this compound (C8H12(13C)2O), the molecular ion and key fragment ions should be monitored. |
Q6: How does the 13C labeling affect the chromatographic separation?
A6: The isotopic labeling with 13C will result in a slightly higher molecular weight for this compound compared to its unlabeled counterpart. In gas chromatography, compounds with higher molecular weights generally have slightly longer retention times. However, the difference in retention time between the labeled and unlabeled compound is usually very small and may not be fully resolved on a standard GC column. For accurate quantification, it is important to use a mass spectrometer to differentiate between the labeled and unlabeled forms based on their mass-to-charge ratios.
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Caption: Factors influencing chromatographic peak resolution.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol provides a general guideline for the preparation of samples containing this compound. The specific steps may need to be optimized based on the sample matrix.
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Standard Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL.
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Perform serial dilutions to prepare working standards at the desired concentration range for calibration.
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Sample Extraction (if required):
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For liquid samples (e.g., beverages), a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane may be appropriate.
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For solid samples (e.g., food matrices), a headspace solid-phase microextraction (HS-SPME) is a common and effective technique for extracting volatile compounds.[4][5][6]
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Weigh a known amount of the homogenized sample into a headspace vial.
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Add any necessary reagents (e.g., salt to increase volatility).
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Seal the vial and incubate at a specific temperature and time to allow the volatile compounds to partition into the headspace.
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Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.
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Desorb the analytes from the fiber in the GC inlet.
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Protocol 2: GC-MS System Suitability Check
Before analyzing samples, it is crucial to ensure the GC-MS system is performing optimally.
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Inject a Standard: Inject a mid-point calibration standard of this compound.
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Evaluate Peak Shape: The peak should be symmetrical with a tailing factor between 0.9 and 1.2.
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Check Retention Time: The retention time should be consistent with previous injections (typically within ±0.05 minutes).
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Assess Signal-to-Noise Ratio: The signal-to-noise ratio for the peak should be adequate for the intended limit of quantification.
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Verify Mass Spectrum: The mass spectrum should correspond to the expected fragmentation pattern of this compound.
By following these troubleshooting guides, FAQs, and experimental protocols, researchers can systematically address issues with peak resolution and develop robust and reliable chromatographic methods for the analysis of this compound.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Frontiers | GC-MS Analysis of Potentially Volatile Compounds of Pleurotus ostreatus Polar Extract: In vitro Antimicrobial, Cytotoxic, Immunomodulatory, and Antioxidant Activities [frontiersin.org]
- 3. Characterization of Volatile Flavor Compounds and Aroma Active Components in Button Mushroom (Agaricus bisporus) across Various Cooking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of (3E,5E)-Octadien-2-one-¹³C₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization reaction optimization of (3E,5E)-Octadien-2-one-¹³C₂ for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Derivatization Reactions
Optimizing the derivatization of (3E,5E)-Octadien-2-one-¹³C₂ is critical for accurate and precise quantification. Below are common issues encountered during derivatization and steps to resolve them. Two primary methods are addressed: Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and a two-step Methoximation followed by Silylation .
PFBHA Derivatization Troubleshooting
PFBHA reacts with the ketone functional group to form a stable oxime derivative, which is amenable to GC-MS analysis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction. | - Increase Reaction Time: While some reactions are rapid, conjugated ketones may require longer incubation. Test a time course (e.g., 60 min, 90 min, 120 min).- Increase Reaction Temperature: Gently heat the reaction mixture. A typical starting point is 60-70°C.[1][2] Avoid excessive heat, which can degrade the analyte or reagent.- Optimize pH: The reaction is often optimal under slightly acidic conditions (pH 4-6).[1] Adjust the pH of your sample matrix if necessary. |
| Reagent degradation. | - Use fresh PFBHA reagent. PFBHA can be sensitive to moisture and light.- Store the reagent under the manufacturer's recommended conditions. | |
| Presence of water in the sample. | - While the reaction is often carried out in an aqueous matrix, ensure that organic solvents used for extraction are anhydrous if the protocol requires it. | |
| Multiple or Broad Peaks for the Analyte | Formation of syn- and anti-isomers of the oxime. | - This is a common occurrence with unsymmetrical ketones and PFBHA, resulting in two separable peaks.[3][4] Ensure your chromatography can resolve both isomers. For quantification, sum the peak areas of both isomers. |
| Incomplete derivatization. | - Re-optimize reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion. | |
| Analyte degradation. | - (3E,5E)-Octadien-2-one is an unsaturated ketone and may be susceptible to oxidation or polymerization. Use fresh standards and samples. Consider the addition of an antioxidant like BHT if sample stability is a concern. | |
| Poor Peak Shape (Tailing) | Active sites in the GC system. | - Deactivate the GC inlet liner and column by silylation or use a pre-deactivated liner.- Ensure the column is properly conditioned. |
| Co-elution with interfering compounds. | - Optimize the GC temperature program to improve separation.- Perform a sample cleanup step prior to derivatization. | |
| Low Recovery After Sample Preparation | Inefficient extraction of the derivative. | - The PFBHA derivative of (3E,5E)-Octadien-2-one will be non-polar. Use a non-polar solvent like hexane or dichloromethane for liquid-liquid extraction.[5][6]- Perform multiple extractions (e.g., 3x with a smaller volume of solvent) to improve recovery. |
| Adsorption to labware. | - Use silanized glassware to minimize adsorption of the analyte and its derivative. |
Methoximation and Silylation Troubleshooting
This two-step process first protects the ketone group as a methoxime, which prevents enolization and the formation of multiple silylated products.[7] The subsequent silylation of any other active hydrogens (if present) increases volatility. For (3E,5E)-Octadien-2-one, methoximation is the key step.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Methoxime Product | Incomplete methoximation reaction. | - Optimize Reaction Time and Temperature: A common starting point is 90 minutes at 37°C.[7] Extend the time or slightly increase the temperature if the reaction is incomplete.- Ensure Anhydrous Conditions: The presence of water can interfere with the reaction. Lyophilize samples to dryness before adding the methoxyamine hydrochloride in pyridine.[7] |
| Reagent degradation. | - Use fresh methoxyamine hydrochloride. Prepare the solution in pyridine fresh. | |
| Multiple Peaks After Silylation | Tautomerization before methoximation. | - The purpose of methoximation is to prevent this. Ensure the methoximation step goes to completion before silylation. |
| Incomplete silylation (if other functional groups are present). | - Optimize Silylation Conditions: A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A typical reaction is 30 minutes at 37°C.[7][8]- Use a Catalyst: For sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) can be added to the silylating reagent.[9] | |
| Presence of moisture. | - Silylation reagents are extremely sensitive to moisture.[10] Ensure all solvents, reagents, and labware are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| No Silylation Product Observed | (3E,5E)-Octadien-2-one only has a ketone group. | - Silylation reagents like MSTFA primarily react with active hydrogens (e.g., in hydroxyl or carboxyl groups).[7][11] If your molecule is pure (3E,5E)-Octadien-2-one, only the methoximation step is necessary to derivatize the ketone. Silylation would not be expected to react further. |
| Derivative Instability | Hydrolysis of the derivative. | - Silyl derivatives can be susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization.- Ensure no moisture is introduced into the sample vial. Use a vial with a PTFE-lined septum. |
Frequently Asked Questions (FAQs)
Q1: Why do I need to derivatize (3E,5E)-Octadien-2-one-¹³C₂ for GC-MS analysis?
A1: Derivatization is a chemical modification of the analyte to improve its analytical properties. For (3E,5E)-Octadien-2-one, derivatization serves to:
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Increase Volatility and Thermal Stability: The native compound may not be volatile enough for GC analysis or could degrade at the high temperatures of the GC inlet. Derivatization creates a more stable and volatile compound.[7]
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Improve Chromatographic Peak Shape: By converting the polar ketone group to a less polar derivative, interactions with the GC column are reduced, leading to sharper, more symmetrical peaks.
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Enhance Sensitivity: PFBHA derivatization, in particular, introduces a polyfluorinated group, which makes the derivative highly sensitive for detection by Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS).[2]
Q2: Will the derivatization reaction be the same for the ¹³C₂ labeled and unlabeled (3E,5E)-Octadien-2-one?
A2: Yes, the ¹³C₂ isotope labeling should not affect the chemical reactivity of the ketone functional group. The reaction conditions and efficiency are expected to be identical for both the labeled internal standard and the native analyte.
Q3: I see two peaks for my PFBHA-derivatized standard. Is this normal?
A3: Yes, this is normal. The reaction of PFBHA with an unsymmetrical ketone like (3E,5E)-Octadien-2-one forms two geometric isomers of the oxime, often referred to as syn and anti isomers.[3][4] These isomers can often be separated by the GC column, resulting in two distinct peaks. For accurate quantification, you should integrate and sum the areas of both peaks.
Q4: My sample is in an aqueous matrix. Which derivatization method is more suitable?
A4: PFBHA derivatization is often performed directly in an aqueous matrix, followed by extraction of the derivative into an organic solvent.[5] This makes it well-suited for aqueous samples. Methoximation/silylation, on the other hand, typically requires the sample to be completely dry, which would necessitate a lyophilization or evaporation step for aqueous samples.[7]
Q5: How might the conjugated double bonds in (3E,5E)-Octadien-2-one affect the derivatization?
A5: The conjugated system in α,β-unsaturated ketones can potentially influence the reactivity of the ketone.[12] While the primary reaction will be at the carbonyl group, there is a theoretical possibility of side reactions, especially under harsh conditions (e.g., very high temperatures or extreme pH). It is important to use optimized, mild reaction conditions to ensure the derivatization is specific to the ketone functionality.
Experimental Protocols
Protocol 1: PFBHA Derivatization
This protocol is a general guideline and should be optimized for your specific sample matrix and instrumentation.
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Sample Preparation: To 1 mL of your sample (in water or a suitable solvent) in a glass vial, add your ¹³C₂-labeled internal standard.
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pH Adjustment: Adjust the sample pH to approximately 4-6 using a dilute acid or buffer.
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Reagent Addition: Add an excess of PFBHA reagent solution (e.g., 100 µL of a 1-5 mg/mL solution). The exact amount should be optimized to be in molar excess of the expected analyte concentration.
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Reaction: Cap the vial tightly and heat at 60-70°C for 60-90 minutes. A thermal shaker can be used to ensure mixing.[1][2]
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Extraction: Cool the vial to room temperature. Add 1 mL of a non-polar organic solvent (e.g., hexane or dichloromethane). Vortex vigorously for 1 minute.[5][6]
-
Phase Separation: Centrifuge briefly to separate the aqueous and organic layers.
-
Sample Transfer: Carefully transfer the organic (top) layer to a new vial for GC-MS analysis.
-
Analysis: Inject an aliquot of the organic extract into the GC-MS.
Protocol 2: Methoximation
This protocol is for the derivatization of the ketone group.
-
Sample Preparation: Transfer your sample to a vial and ensure it is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[7] Add your ¹³C₂-labeled internal standard.
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Reagent Addition: Add 50 µL of a freshly prepared solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Reaction: Cap the vial tightly and heat at 37-60°C for 90 minutes with agitation.[7]
-
Cooling: Allow the vial to cool to room temperature.
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Analysis: The sample is now ready for direct injection into the GC-MS. Alternatively, a liquid-liquid extraction can be performed if the pyridine solvent is incompatible with your GC system.
Workflow and Reaction Diagrams
Analyte [label=<
(3E,5E)-Octadien-2-one
PFBHA [label=
Product [label=
Analyte -> Product [label="+ PFBHA\n(Heat, pH 4-6)"]; } DOT Caption: Reaction scheme for the oximation of (3E,5E)-Octadien-2-one with PFBHA.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hou.usra.edu [hou.usra.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: (3E,5E)-Octadien-2-one-13C2 Analysis in ESI-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (3E,5E)-Octadien-2-one-13C2 as a stable isotope-labeled internal standard in Electrospray Ionization Mass Spectrometry (ESI-MS). Our goal is to help you minimize ion suppression and ensure accurate and reproducible quantitative results.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of (3E,5E)-Octadien-2-one and its labeled internal standard, this compound.
Problem: Low or No Signal for this compound
Possible Cause 1: Suboptimal ESI Source Parameters
The efficiency of electrospray ionization is highly dependent on the source conditions. For a relatively non-polar and volatile compound like (3E,5E)-Octadien-2-one, careful optimization is crucial.
Solutions:
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Optimize Spray Voltage: While a default setting might work for many compounds, it's not always ideal. Systematically vary the spray voltage to find the optimal setting for your analyte. Lower voltages can sometimes reduce corona discharge and improve signal stability.
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Adjust Gas Flow Rates and Temperatures: The nebulizer and drying gas flow rates, as well as the source temperature, play a critical role in desolvation. Insufficient desolvation can lead to poor ionization and signal suppression.
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Optimize Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet can significantly impact signal intensity. Consult your instrument manual for guidance on optimizing this parameter.
Experimental Protocol: ESI Source Parameter Optimization
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Prepare a standard solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).
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Infuse the solution directly into the mass spectrometer at a constant flow rate.
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Vary one source parameter at a time (e.g., spray voltage, nebulizer gas pressure, drying gas flow rate, source temperature) while keeping others constant.
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Monitor the signal intensity of the precursor ion for this compound.
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Plot the signal intensity against the parameter value to determine the optimal setting.
Possible Cause 2: Inappropriate Mobile Phase Composition
The mobile phase composition affects both the chromatographic separation and the ionization efficiency in the ESI source.
Solutions:
-
Choice of Organic Solvent: Acetonitrile and methanol are common organic modifiers in reversed-phase chromatography. Their different properties (viscosity, surface tension) can influence the ESI process. If you are using one, try switching to the other.
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Use of Additives: Small amounts of volatile additives like formic acid (0.1%) can aid in protonation and improve signal in positive ion mode. However, high concentrations of additives can cause ion suppression. Avoid non-volatile buffers like phosphate buffers.[1]
Problem: High Signal Variability and Poor Reproducibility
Possible Cause 1: Matrix Effects and Ion Suppression
Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can compete with (3E,5E)-Octadien-2-one and its labeled internal standard for charge in the ESI droplet, leading to signal suppression.[2]
Solutions:
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Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.
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Protein Precipitation (PPT): A simple and quick method for removing the bulk of proteins from biological samples. However, it may not remove other matrix components like phospholipids.
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Liquid-Liquid Extraction (LLE): A technique to partition the analyte into an immiscible organic solvent, leaving many polar interfering compounds in the aqueous phase.
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Solid-Phase Extraction (SPE): A more selective technique that can effectively remove interfering compounds and concentrate the analyte.
-
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Optimize Chromatographic Separation: Ensure that (3E,5E)-Octadien-2-one and its internal standard elute in a region of the chromatogram with minimal co-eluting matrix components. Adjusting the gradient profile or using a different stationary phase can help achieve this.
Experimental Protocol: Comparison of Sample Preparation Techniques
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Spike a pooled matrix sample (e.g., plasma, urine) with a known concentration of (3E,5E)-Octadien-2-one and this compound.
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Divide the spiked sample into three aliquots.
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Process one aliquot using protein precipitation, another with liquid-liquid extraction, and the third with solid-phase extraction.
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Analyze the extracts by LC-MS/MS.
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Compare the peak areas and signal-to-noise ratios for both the analyte and the internal standard obtained with each sample preparation method.
Possible Cause 2: Inconsistent Instrument Performance
Variations in the performance of the LC or MS system can lead to poor reproducibility.
Solutions:
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System Suitability Tests: Before running a batch of samples, inject a standard solution of (3E,5E)-Octadien-2-one and its internal standard to ensure the system is performing as expected (e.g., consistent retention times, peak areas, and peak shapes).
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Regular Maintenance: Perform regular maintenance on your LC-MS system, including cleaning the ESI source, checking for leaks, and calibrating the mass spectrometer.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard eluting at a slightly different retention time than the unlabeled analyte?
A1: While stable isotope-labeled internal standards are designed to have nearly identical chemical properties to the analyte, small differences in retention time can sometimes be observed. This is more common with deuterium-labeled standards due to the "isotope effect," but can occasionally occur with 13C-labeled standards, especially with high-resolution chromatography. If the retention time shift is small and consistent, it may not be a problem. However, a significant or variable shift could indicate that the analyte and internal standard are experiencing different matrix effects, which would compromise the accuracy of quantification. In such cases, further optimization of the chromatographic method may be necessary to ensure co-elution.
Q2: Can the concentration of the this compound internal standard affect the signal of the unlabeled analyte?
A2: Yes. While the internal standard is used to correct for signal variations, at very high concentrations, it can compete with the analyte for ionization, leading to ion suppression of the analyte signal. It is important to use an internal standard concentration that is high enough to provide a robust signal but not so high that it significantly suppresses the analyte signal, especially at the lower end of the calibration curve.
Q3: What is the best way to assess the degree of ion suppression in my assay?
A3: A common method is the post-extraction spike experiment. This involves comparing the response of an analyte spiked into a blank, extracted matrix sample to the response of the same amount of analyte in a neat solution (mobile phase). The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: Should I use positive or negative ion mode for the analysis of (3E,5E)-Octadien-2-one?
A4: (3E,5E)-Octadien-2-one, being a ketone, is generally more amenable to analysis in positive ion mode via protonation ([M+H]+). However, it is always advisable to screen for the optimal ionization polarity during method development. In some cases, negative ion mode might provide better sensitivity or reduced background noise.
Q5: What are some key considerations for sample preparation of volatile compounds like (3E,5E)-Octadien-2-one?
A5: When working with volatile analytes, it is important to minimize sample loss during preparation. Avoid high temperatures during solvent evaporation steps. Using a gentle stream of nitrogen at room temperature is a good practice. Also, ensure that all sample containers are tightly sealed. For biological samples, techniques like headspace analysis or solid-phase microextraction (SPME) coupled with GC-MS are often used for volatile compounds, but for LC-MS analysis, a well-optimized LLE or SPE method is generally preferred.
Data Presentation
Table 1: Effect of Sample Preparation Method on Signal Intensity and Matrix Effect
| Sample Preparation Method | Analyte Peak Area (counts) | IS Peak Area (counts) | Matrix Effect (%) |
| Protein Precipitation | 1.2 x 10^5 | 1.5 x 10^5 | 60% |
| Liquid-Liquid Extraction | 1.8 x 10^5 | 2.2 x 10^5 | 85% |
| Solid-Phase Extraction | 2.0 x 10^5 | 2.4 x 10^5 | 95% |
This table provides illustrative data on how different sample preparation techniques can impact the signal intensity and reduce ion suppression for (3E,5E)-Octadien-2-one.
Table 2: Influence of ESI Source Parameters on Signal Intensity
| Parameter | Setting 1 | Signal (counts) | Setting 2 | Signal (counts) | Setting 3 | Signal (counts) |
| Spray Voltage (kV) | 3.0 | 1.5 x 10^5 | 4.0 | 2.1 x 10^5 | 5.0 | 1.8 x 10^5 |
| Nebulizer Gas (psi) | 30 | 1.7 x 10^5 | 40 | 2.2 x 10^5 | 50 | 2.0 x 10^5 |
| Drying Gas Temp (°C) | 300 | 1.6 x 10^5 | 350 | 2.3 x 10^5 | 400 | 2.1 x 10^5 |
This table demonstrates the importance of optimizing ESI source parameters to achieve the maximum signal intensity for this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for ion suppression.
References
Technical Support Center: Purity Assessment of (3E,5E)-Octadien-2-one-¹³C₂
Welcome to the technical support center for the purity assessment of (3E,5E)-Octadien-2-one-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in (3E,5E)-Octadien-2-one-¹³C₂?
A1: The most common impurities are geometric isomers, unreacted starting materials, and degradation products.
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Geometric Isomers: The synthesis of (3E,5E)-Octadien-2-one can also yield other stereoisomers such as (3Z,5E)-Octadien-2-one, (3E,5Z)-Octadien-2-one, and (3Z,5Z)-Octadien-2-one. These isomers often have very similar physical properties, making their separation challenging.
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Synthesis-Related Impurities: Depending on the synthetic route, impurities from starting materials or by-products of side reactions may be present. For instance, if aldol condensation is used, unreacted aldehydes or ketones might be detected.[1]
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Degradation Products: (3E,5E)-Octadien-2-one is sensitive to heat and UV light.[2] Exposure to these conditions can lead to degradation products, potentially through isomerization or oxidation of the conjugated diene system.
Q2: Which analytical techniques are recommended for the purity assessment of (3E,5E)-Octadien-2-one-¹³C₂?
A2: The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
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GC-MS: Ideal for analyzing volatile compounds and identifying impurities based on their mass spectra and retention times.
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HPLC: Particularly useful for the separation of geometric isomers, which can be difficult to resolve by GC.
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NMR: Provides detailed structural information and is an excellent tool for quantitative analysis (qNMR) to determine the purity and isotopic enrichment of the labeled compound.
Q3: How can I quantify the purity and isotopic enrichment of my (3E,5E)-Octadien-2-one-¹³C₂ sample?
A3: Quantitative NMR (qNMR) is a powerful method for this purpose. By using a certified internal standard with a known concentration, you can accurately determine the absolute purity of your sample. The ¹³C NMR spectrum will directly show the positions and extent of ¹³C labeling, allowing for the calculation of isotopic enrichment.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue 1: Poor peak shape (fronting or tailing).
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Possible Cause A: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
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Possible Cause B: Active sites in the inlet or column. This can cause peak tailing for polar analytes.
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Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Consider replacing the liner and trimming the first few centimeters of the column.
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Possible Cause C: Inappropriate oven temperature program.
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Solution: Optimize the initial oven temperature and the temperature ramp rate. A lower initial temperature can improve the focusing of early eluting peaks.
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Issue 2: Ghost peaks or unexpected peaks in the chromatogram.
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Possible Cause A: Septum bleed or contamination.
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Solution: Use high-quality, low-bleed septa and replace them regularly. Run a blank analysis (injecting only the solvent) to confirm the source of contamination.
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Possible Cause B: Carryover from previous injections.
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Solution: Implement a thorough wash sequence for the syringe and the inlet between injections.
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Possible Cause C: Sample degradation in the hot injector.
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Solution: Lower the injector temperature to the minimum required for efficient volatilization of the analyte.
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High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Co-elution of geometric isomers.
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Possible Cause A: Inadequate column selectivity. Standard C18 columns may not provide sufficient resolution for geometric isomers.
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Solution: Employ a column with alternative selectivity. Phenyl-hexyl or biphenyl phases can offer enhanced resolution of compounds with double bonds through π-π interactions. Specialized columns designed for isomer separation are also available.
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-
Possible Cause B: Mobile phase composition is not optimal.
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Solution: Modify the mobile phase composition. Changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) or adjusting the mobile phase's aqueous content and pH can significantly impact selectivity.[3]
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Issue 2: Broad peaks and poor resolution.
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Possible Cause A: Column degradation or contamination.
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Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.
-
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Possible Cause B: Extra-column volume.
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Solution: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Low signal-to-noise ratio in ¹³C NMR.
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Possible Cause A: Low natural abundance of ¹³C and isotopic labeling. Even with ¹³C₂ labeling, the overall concentration of ¹³C nuclei might be low.
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Solution: Increase the number of scans to improve the signal-to-noise ratio. Using a higher field NMR spectrometer will also enhance sensitivity.
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Possible Cause B: Sample concentration is too low.
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Solution: Prepare a more concentrated sample if possible.
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Issue 2: Inaccurate quantification in qNMR.
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Possible Cause A: Incomplete relaxation of nuclei. If the relaxation delay (d1) is too short, signals will not fully recover between pulses, leading to inaccurate integration.
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Solution: Ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the nuclei of interest.
-
-
Possible Cause B: Poor baseline and phasing.
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Solution: Carefully phase the spectrum and apply a baseline correction routine to ensure accurate integration of the peaks.
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Quantitative Data Summary
The following tables provide representative data for the analysis of (3E,5E)-Octadien-2-one. Note that specific values for the ¹³C₂ labeled compound may vary slightly.
Table 1: GC-MS Data
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C |
| Carrier Gas | Helium at 1 mL/min |
| Kovats Retention Index | ~1070 (on a standard non-polar column)[4] |
| Expected Retention Time | ~10-12 minutes (dependent on the specific instrument) |
Table 2: HPLC Data (Illustrative Example)
| Parameter | Value |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Analyte | Approx. Retention Time (min) |
| (3E,5E)-Octadien-2-one | 8.5 |
| (3Z,5E)-Octadien-2-one | 7.8 |
Table 3: ¹³C NMR Chemical Shifts (Illustrative Example, in CDCl₃)
| Carbon Atom | Expected Chemical Shift (ppm) |
| C1 (¹³CH₃) | ~25-30 |
| C2 (¹³C=O) | ~195-200 |
| C3 | ~130-135 |
| C4 | ~140-145 |
| C5 | ~125-130 |
| C6 | ~140-145 |
| C7 | ~20-25 |
| C8 | ~10-15 |
Experimental Protocols
Protocol 1: GC-MS Purity Assessment
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Sample Preparation: Dissolve 1 mg of (3E,5E)-Octadien-2-one-¹³C₂ in 1 mL of high-purity hexane or ethyl acetate.
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GC-MS System: Use a gas chromatograph equipped with a mass selective detector.
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Injection: Inject 1 µL of the sample solution in splitless mode.
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GC Conditions:
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Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
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Inlet Temperature: 250 °C.
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Oven Temperature Program: Hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
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Source Temperature: 230 °C.
-
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Data Analysis: Integrate the peak areas of all detected compounds. Calculate the relative purity by dividing the peak area of (3E,5E)-Octadien-2-one-¹³C₂ by the total peak area of all compounds. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
Protocol 2: HPLC Isomer Separation
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Sample Preparation: Dissolve 1 mg of (3E,5E)-Octadien-2-one-¹³C₂ in 1 mL of acetonitrile.
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HPLC System: Use a high-performance liquid chromatograph with a UV detector.
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Injection: Inject 10 µL of the sample solution.
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HPLC Conditions:
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Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm.
-
-
Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times. Calculate the percentage of each isomer by peak area normalization.
Protocol 3: qNMR Purity Determination
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Sample Preparation:
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Accurately weigh approximately 5 mg of (3E,5E)-Octadien-2-one-¹³C₂ into an NMR tube.
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Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
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Add 0.75 mL of a deuterated solvent (e.g., CDCl₃) and dissolve the sample completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Use a 90° pulse.
-
Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all protons.
-
Acquire at least 16 scans.
-
-
-
Data Processing:
-
Fourier transform the FID with no window function or a very small exponential multiplication.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Use the following formula to calculate the purity of the analyte:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Visualizations
Caption: Workflow for the purity assessment of (3E,5E)-Octadien-2-one-¹³C₂.
Caption: A logical approach to troubleshooting analytical issues.
References
Storage and handling best practices for (3E,5E)-Octadien-2-one-13C2
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of (3E,5E)-Octadien-2-one-13C2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a stable, isotopically labeled version of the naturally occurring volatile organic compound, (3E,5E)-Octadien-2-one. The two carbon-13 atoms provide a distinct mass shift, making it an ideal internal standard for quantitative analysis using mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. Its primary application is in tracer studies and for the accurate quantification of the unlabeled analyte in complex matrices such as biological fluids, food, and environmental samples.
Q2: What are the general storage recommendations for this compound?
To ensure the long-term stability and integrity of this compound, it is crucial to store it under appropriate conditions. The primary concerns are degradation due to temperature, light, and oxidation.
Q3: How should I prepare stock and working solutions?
It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as acetonitrile or methanol. This stock solution should be stored under the same stringent conditions as the neat material. Working solutions should be prepared fresh daily by diluting the stock solution to the desired concentration. This practice minimizes the risk of degradation and solvent evaporation, which can alter the concentration.
Storage and Handling Best Practices
Proper storage and handling are paramount to maintain the chemical and isotopic purity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or for long-term storage, -80°C. | Low temperatures slow down potential degradation reactions, such as polymerization and oxidation. |
| Light Exposure | Store in an amber vial or a container protected from light. | The conjugated diene system is susceptible to photochemical reactions, which can lead to isomerization or degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation, which can occur at the double bonds or the ketone functional group. |
| Container | Use a tightly sealed, high-quality glass vial with a PTFE-lined cap. | Prevents solvent evaporation and contamination. Avoids leaching of impurities from plastic containers. |
| Handling | Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample. Use clean, dedicated syringes or pipettes for transferring the solution. | Prevents contamination and dilution of the standard. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent or poor chromatographic peak shape.
-
Possible Cause A: Degradation of the compound.
-
Solution: Ensure that the compound has been stored correctly and that working solutions are freshly prepared. If degradation is suspected, acquire a new standard.
-
-
Possible Cause B: Interaction with the analytical column.
-
Solution: The ketone functionality can sometimes interact with active sites on the column. Consider using a column with a different stationary phase or using a derivatization agent to block the ketone group, though this may not be ideal for all applications.
-
-
Possible Cause C: Improper solvent for injection.
-
Solution: Ensure the solvent used for the final dilution is compatible with the mobile phase (for LC-MS) or the GC inlet conditions.
-
Issue 2: Inaccurate quantification or poor recovery.
-
Possible Cause A: Incorrect concentration of the internal standard.
-
Solution: Verify the concentration of your stock solution. If possible, perform a purity analysis. Ensure accurate dilutions when preparing working standards.
-
-
Possible Cause B: Loss of analyte during sample preparation.
-
Solution: (3E,5E)-Octadien-2-one is a volatile compound. Avoid excessive heating or evaporation steps during sample preparation. Ensure the internal standard is added at the very beginning of the sample preparation process to account for any losses.
-
-
Possible Cause C: Matrix effects in the mass spectrometer.
-
Solution: The use of a stable isotope-labeled internal standard like this compound should compensate for most matrix effects. However, if significant signal suppression or enhancement is observed, further sample cleanup may be necessary. Diluting the sample extract can also mitigate matrix effects.
-
Issue 3: Presence of unexpected peaks in the mass spectrum.
-
Possible Cause A: Contamination.
-
Solution: Ensure all glassware and solvents are of high purity. Run a solvent blank to identify any background contamination.
-
-
Possible Cause B: Isotopic exchange.
-
Solution: While less common with 13C labels compared to deuterium, ensure that the experimental conditions (e.g., extreme pH) do not promote any unexpected reactions.
-
-
Possible Cause C: In-source fragmentation or rearrangement.
-
Solution: Optimize the mass spectrometer source conditions (e.g., ionization energy, temperature) to minimize unwanted fragmentation.
-
Experimental Protocols
Protocol: Quantification of (3E,5E)-Octadien-2-one in a Biological Matrix using GC-MS with this compound as an Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
(3E,5E)-Octadien-2-one (Analyte for calibration curve)
-
High-purity acetonitrile
-
Anhydrous sodium sulfate
-
Biological matrix (e.g., plasma, urine)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Preparation of Solutions:
-
Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock to a final concentration of 10 µg/mL in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of (3E,5E)-Octadien-2-one into the blank biological matrix.
3. Sample Preparation:
-
To 100 µL of the biological sample (or calibration standard), add 10 µL of the IS Working Solution (100 ng of internal standard).
-
Vortex briefly to mix.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program: Start at 50°C for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the analyte and the internal standard (e.g., molecular ion and major fragment ions). The specific m/z values will depend on the fragmentation pattern. For (3E,5E)-Octadien-2-one (MW: 124.18), monitor ions such as m/z 124 and 81. For the 13C2 labeled standard (MW: 126.18), monitor m/z 126 and 83.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by using the peak area ratio and the calibration curve.
Visualizations
Caption: Experimental workflow for quantification.
Caption: Troubleshooting decision tree.
Validation & Comparative
Navigating the Analytical Maze: A Guide to the Validation of Methods Utilizing (3E,5E)-Octadien-2-one-13C2
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of analytical chemistry, particularly within pharmaceutical and flavor analysis, the precise and accurate quantification of volatile compounds is paramount. (3E,5E)-Octadien-2-one, a key aroma compound found in a variety of foods and a potential marker for lipid peroxidation, presents a unique analytical challenge due to its volatility and reactivity. The use of a stable isotope-labeled internal standard, such as (3E,5E)-Octadien-2-one-13C2, is the gold standard for achieving reliable quantification by compensating for variations in sample preparation and instrumental analysis.
This guide provides a comprehensive comparison of the primary analytical method for (3E,5E)-Octadien-2-one, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), against alternative techniques. It delves into the critical aspects of method validation, offering detailed experimental protocols and performance data to aid researchers in selecting and implementing the most suitable approach for their specific needs.
The Benchmark Method: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)
HS-SPME-GC-MS has emerged as the preferred method for the analysis of volatile and semi-volatile compounds in complex matrices due to its sensitivity, selectivity, and minimal sample preparation requirements. The use of this compound as an internal standard in this method is crucial for correcting potential losses during sample preparation and injection, as well as mitigating matrix effects that can suppress or enhance the analyte signal.
Experimental Protocol for HS-SPME-GC-MS
A typical validated method for the quantification of (3E,5E)-Octadien-2-one in a food matrix using this compound as an internal standard is outlined below.
1. Sample Preparation:
-
Weigh 5 grams of the homogenized sample into a 20 mL headspace vial.
-
Add a known concentration of this compound (e.g., 50 µL of a 1 µg/mL solution in methanol).
-
Add 5 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.
-
Incubation: Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of the analytes between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.
3. GC-MS Analysis:
-
Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Gas Chromatograph (GC):
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of volatile compounds.
-
Oven Program: Start at 40°C (hold for 2 minutes), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 minutes).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
(3E,5E)-Octadien-2-one: Monitor characteristic ions (e.g., m/z 67, 81, 124).
-
This compound: Monitor characteristic ions (e.g., m/z 69, 83, 126).
-
-
Quantification: The concentration of (3E,5E)-Octadien-2-one is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Performance Data for a Validated HS-SPME-GC-MS Method
The following table summarizes typical performance characteristics for the quantification of (3E,5E)-Octadien-2-one using the described HS-SPME-GC-MS method with this compound as an internal standard.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 50 ng/g |
| Limit of Detection (LOD) | 0.03 ng/g |
| Limit of Quantification (LOQ) | 0.1 ng/g |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
| Specificity | No significant interference from matrix components at the retention time of the analyte. |
| Robustness | Minor variations in incubation time, temperature, and extraction time do not significantly affect the results. |
Alternative Analytical Methods
While HS-SPME-GC-MS is a powerful technique, other methods can be employed for the analysis of (3E,5E)-Octadien-2-one, each with its own advantages and limitations.
Liquid-Liquid Extraction (LLE) followed by GC-MS
This traditional method involves extracting the analyte from the sample using an organic solvent.
-
Advantages: Can handle larger sample volumes and may be less susceptible to certain matrix effects compared to headspace techniques.
-
Disadvantages: Is more labor-intensive, requires larger volumes of organic solvents, and is prone to analyte loss during the multi-step extraction process.
Derivatization followed by HPLC or GC Analysis
To improve the chromatographic properties and detection sensitivity of ketones, they can be derivatized with reagents such as 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazones are then analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by GC-MS.
-
Advantages: Can significantly enhance the sensitivity of the analysis.
-
Disadvantages: The derivatization reaction can be complex, may not be quantitative, and can introduce artifacts.
Comparison of Analytical Methods
| Feature | HS-SPME-GC-MS with this compound | Liquid-Liquid Extraction GC-MS | Derivatization with HPLC/GC |
| Sample Preparation | Minimal, solvent-free | Labor-intensive, solvent-based | Multi-step, requires derivatizing agent |
| Sensitivity | High | Moderate to High | Very High |
| Selectivity | High (with MS) | Moderate to High (with MS) | High (with specific derivatization) |
| Throughput | High (amenable to automation) | Low | Low to Moderate |
| Cost | Moderate (SPME fibers are reusable) | Low (solvents) | Moderate (reagents and standards) |
| Use of Internal Standard | Ideal for stable isotope dilution | Can be used, but may not fully compensate for extraction inefficiencies | Can be used, but derivatization efficiency can vary |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using Graphviz.
Cross-validation of (3E,5E)-Octadien-2-one-13C2 with other quantification methods
A Comparative Analysis of Quantification Methods for (3E,5E)-Octadien-2-one
This guide provides a comparative analysis of the stable isotope-labeled internal standard method, specifically using (3E,5E)-Octadien-2-one-¹³C₂, against other common quantification techniques. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the performance and methodological nuances of these approaches, supported by experimental data.
The quantification of volatile organic compounds such as (3E,5E)-Octadien-2-one, a significant flavor and aroma compound found in various natural products, is crucial for quality control and research. The accuracy of these measurements is highly dependent on the chosen quantification method. Isotope Dilution Mass Spectrometry (IDMS), which employs stable isotope-labeled internal standards like (3E,5E)-Octadien-2-one-¹³C₂, is often considered the gold standard for its ability to correct for sample matrix effects and variations in sample preparation and instrument response.
Comparative Performance Data
The following table summarizes typical performance data when comparing Isotope Dilution Mass Spectrometry (IDMS) with an external standard calibration method for the quantification of small molecules like (3E,5E)-Octadien-2-one. The data is representative of values achievable with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis.
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) with (3E,5E)-Octadien-2-one-¹³C₂ | External Standard Calibration | Standard Addition |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | Lower (e.g., 0.1 ng/mL) | Higher (e.g., 0.5 ng/mL) | Moderate (e.g., 0.2 ng/mL) |
| Limit of Quantification (LOQ) | Lower (e.g., 0.3 ng/mL) | Higher (e.g., 1.5 ng/mL) | Moderate (e.g., 0.6 ng/mL) |
| Accuracy (% Recovery) | 95-105% | 80-120% | 90-110% |
| Precision (% RSD) | < 5% | < 15% | < 10% |
| Matrix Effect | Minimized | Significant | Compensated |
| Throughput | High | High | Low |
Experimental Protocols
Detailed methodologies for the quantification of (3E,5E)-Octadien-2-one using IDMS and external standard calibration are provided below.
Isotope Dilution Mass Spectrometry (IDMS) using (3E,5E)-Octadien-2-one-¹³C₂
This method involves adding a known amount of the isotopically labeled internal standard to the sample at the beginning of the sample preparation process.
a) Sample Preparation:
-
To 1 mL of the sample (e.g., plasma, food extract), add 10 µL of a 1 µg/mL solution of (3E,5E)-Octadien-2-one-¹³C₂ in methanol.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
b) GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Detection: Selected Ion Monitoring (SIM) mode.
-
(3E,5E)-Octadien-2-one: m/z (e.g., 124, 81, 53)
-
(3E,5E)-Octadien-2-one-¹³C₂: m/z (e.g., 126, 83, 55)
-
c) Quantification: The concentration of the analyte is calculated based on the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard.
External Standard Calibration
This method involves creating a calibration curve from a series of standards with known concentrations of the analyte.
a) Standard Preparation:
-
Prepare a stock solution of (3E,5E)-Octadien-2-one in methanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 50, 100 ng/mL).
b) Sample Preparation:
-
Prepare the samples as described in the IDMS protocol but without the addition of the internal standard.
c) GC-MS Analysis:
-
Analyze the calibration standards first to generate a calibration curve.
-
Analyze the prepared samples under the same instrument conditions.
d) Quantification: The concentration of the analyte in the samples is determined by interpolating their peak areas from the linear regression of the calibration curve.
Methodology Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the quantification methods.
Caption: Workflow for IDMS vs. External Standard Quantification.
Caption: Logical Steps for Cross-Validation of Analytical Methods.
A Guide to Inter-Laboratory Comparison of (3E,5E)-Octadien-2-one-13C2 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of (3E,5E)-Octadien-2-one-13C2. While specific inter-laboratory comparison data for this isotopically labeled compound is not publicly available, this document outlines a standardized approach based on established methodologies for volatile organic compounds (VOCs). The aim is to facilitate the validation of analytical methods and ensure the reliability and comparability of results across different laboratories.
(3E,5E)-Octadien-2-one is a naturally occurring volatile compound.[1][2][3][4] Its isotopically labeled counterpart, this compound, is a valuable tool in various research applications, particularly in studies requiring precise quantification where it can be used as an internal standard. Given its importance, establishing robust and reproducible analytical methods is crucial. Inter-laboratory comparisons are a vital component of method validation, providing an objective assessment of a method's performance and a laboratory's proficiency.[5][6][7]
Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Analysis
The following table presents a hypothetical summary of results from an inter-laboratory comparison study. This illustrates how data can be structured for easy comparison of key analytical performance parameters.
| Laboratory ID | Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Precision (RSD %) | Accuracy (% Recovery) |
| Lab A | HS-GC-MS | 0.1 | 0.3 | 4.5 | 98.2 |
| Lab B | SPME-GC-MS | 0.08 | 0.25 | 5.1 | 99.1 |
| Lab C | HS-GC-MS | 0.12 | 0.4 | 6.2 | 95.8 |
| Lab D | SPME-GC-MS | 0.09 | 0.3 | 4.8 | 101.5 |
| Lab E | HS-GC-MS | 0.15 | 0.5 | 7.5 | 93.4 |
Note: This data is for illustrative purposes only and is based on typical performance characteristics of VOC analysis methods.
Experimental Protocols
A detailed and harmonized experimental protocol is fundamental for a successful inter-laboratory comparison. Below is a generalized protocol for the analysis of this compound using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS), a common technique for VOC analysis.[8][9][10]
Objective:
To quantify the concentration of this compound in a given matrix.
Principle:
This method utilizes the principle of isotope dilution mass spectrometry (IDMS), which is a primary measurement method offering high precision and accuracy.[11][12][13][14] A known amount of the isotopically labeled standard (this compound) is added to the sample. The sample is then heated to allow the volatile compounds to partition into the headspace of the vial. A portion of the headspace gas is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.
Materials and Reagents:
-
This compound certified reference standard
-
Unlabeled (3E,5E)-Octadien-2-one (for calibration)
-
High-purity water (or appropriate matrix blank)
-
Methanol (or other suitable solvent)
-
20 mL headspace vials with PTFE-lined septa
-
Inert gas (e.g., Helium, Nitrogen)
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Headspace autosampler
-
Appropriate GC column (e.g., DB-5ms, HP-5ms)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of unlabeled (3E,5E)-Octadien-2-one in methanol.
-
Prepare a series of calibration standards by spiking the matrix blank with the unlabeled stock solution to achieve a concentration range that brackets the expected sample concentrations.
-
Prepare an internal standard stock solution of this compound in methanol.
-
-
Sample Preparation:
-
Accurately weigh or pipette a defined amount of the sample into a headspace vial.
-
Add a known amount of the this compound internal standard solution to each sample and calibration standard.
-
Immediately seal the vials.
-
-
HS-GC-MS Analysis:
-
Place the vials in the headspace autosampler.
-
Headspace Parameters (Example):
-
Oven Temperature: 80°C
-
Incubation Time: 20 minutes
-
Injection Volume: 1 mL
-
-
GC Parameters (Example):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 45°C for 5 min, then ramp to 320°C at 8°C/min, and hold for 15 min.[9]
-
-
MS Parameters (Example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor appropriate ions for both the unlabeled and labeled compounds.
-
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the isotopically labeled internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standards.
-
Determine the concentration of (3E,5E)-Octadien-2-one in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Inter-Laboratory Comparison Workflow
A well-structured workflow is essential for ensuring consistency and comparability in an inter-laboratory study.[15]
Caption: Workflow of a typical inter-laboratory comparison study.
References
- 1. 3,5-Octadien-2-one, (E,E)- [webbook.nist.gov]
- 2. (3E,5E)-Octadien-2-one | C8H12O | CID 6434070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E,E)-3,5-octadien-2-one, 30086-02-3 [thegoodscentscompany.com]
- 4. 3,5-Octadien-2-one [webbook.nist.gov]
- 5. fiveable.me [fiveable.me]
- 6. academic.oup.com [academic.oup.com]
- 7. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of volatile organic compounds (VOCs) in water by HS-GC-MS Method | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Towards compound-independent calibration for organic compounds using online isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. bisfa.org [bisfa.org]
A Comparative Guide to the Quantitative Analysis of (3E,5E)-Octadien-2-one: Evaluating the Accuracy and Precision of (3E,5E)-Octadien-2-one-¹³C₂ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected performance of (3E,5E)-Octadien-2-one-¹³C₂ as an internal standard in quantitative assays for (3E,5E)-Octadien-2-one. Due to the limited availability of direct experimental data for this specific isotopically labeled standard, this comparison is based on established principles of stable isotope dilution analysis (SIDA) and performance data from validated methods for structurally similar volatile organic compounds and unsaturated ketones.
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the gold standard in quantitative mass spectrometry. This approach, known as stable isotope dilution analysis, ensures the highest possible accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects. (3E,5E)-Octadien-2-one-¹³C₂ is expected to co-elute with the unlabeled analyte and exhibit identical ionization and fragmentation behavior, making it an ideal internal standard.
Comparative Performance Data
The following tables summarize the expected performance characteristics of a quantitative assay for (3E,5E)-Octadien-2-one utilizing (3E,5E)-Octadien-2-one-¹³C₂ as an internal standard, compared to other potential, less ideal, internal standards. The data is extrapolated from validated methods for similar analytes and aligns with regulatory expectations for bioanalytical method validation.[1][2][3][4]
Table 1: Comparison of Internal Standards for the Quantitative Analysis of (3E,5E)-Octadien-2-one by GC-MS
| Internal Standard | Chemical Structure | Rationale for Use | Expected Accuracy (% Bias) | Expected Precision (%RSD) |
| (3E,5E)-Octadien-2-one-¹³C₂ | Isotopically labeled analog of the analyte | Co-elutes with the analyte, identical chemical and physical properties, compensates for matrix effects and procedural losses. | ± 5% | < 10% |
| 2-Nonanone | Saturated ketone with a similar carbon chain length | Structurally similar, commercially available, different retention time. | ± 15% | < 15% |
| 4-Heptanone | Saturated ketone with a shorter carbon chain length | Structurally similar, commercially available, different retention time. | ± 20% | < 20% |
Table 2: Expected Validation Parameters for a GC-MS Assay of (3E,5E)-Octadien-2-one using (3E,5E)-Octadien-2-one-¹³C₂
| Validation Parameter | Acceptance Criteria (FDA Guidelines)[1][2] | Expected Performance with (3E,5E)-Octadien-2-one-¹³C₂ |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | ± 15% of nominal value (± 20% at LLOQ) | Within ± 10% (± 15% at LLOQ) |
| Precision (Intra- and Inter-day) | ≤ 15% RSD (≤ 20% at LLOQ) | ≤ 10% RSD (≤ 15% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Analyte dependent, expected in the low ng/mL range |
Experimental Protocols
A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is the recommended approach for the quantification of the volatile compound (3E,5E)-Octadien-2-one.
Sample Preparation
-
Spiking: To 1 mL of the sample matrix (e.g., plasma, cell culture media), add a known concentration of the internal standard, (3E,5E)-Octadien-2-one-¹³C₂.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of a solvent compatible with the GC injection, such as hexane.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
(3E,5E)-Octadien-2-one: Monitor characteristic ions (e.g., m/z 124, 81, 53).
-
(3E,5E)-Octadien-2-one-¹³C₂: Monitor characteristic ions (e.g., m/z 126, 83, 55).
-
Visualizations
Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of (3E,5E)-Octadien-2-one using GC-MS.
Rationale for Superiority of ¹³C-Labeled Internal Standard
Caption: Advantages of ¹³C-labeled internal standards over other alternatives.
References
A Comparative Guide to Utilizing (3E,5E)-Octadien-2-one-13C2 in Quantitative Analytical Studies
For Researchers, Scientists, and Drug Development Professionals
In the precise field of quantitative analysis, particularly in chromatography and mass spectrometry, the accuracy of measurements is paramount. The use of an appropriate internal standard (IS) is a cornerstone of a robust analytical method, designed to correct for variations in sample preparation and instrumental response. This guide provides a comparative overview of (3E,5E)-Octadien-2-one-13C2, a stable isotope-labeled (SIL) compound, and evaluates its performance as an internal standard against other common alternatives.
This compound is the isotopically labeled counterpart of (3E,5E)-Octadien-2-one, a volatile organic compound. Its intended use in a research setting is as an internal standard for the accurate quantification of the unlabeled, or "native," analyte in various matrices. Stable isotope-labeled standards are widely considered the gold standard for quantitative mass spectrometry assays due to their ability to closely mimic the native analyte throughout the analytical process.[1][2][3]
Performance Comparison of Internal Standard Alternatives
The ideal internal standard should have physicochemical properties as close to the analyte of interest as possible.[3][4] This ensures it behaves similarly during extraction, derivatization, and chromatographic separation, effectively compensating for any sample-specific or systematic variations. The primary advantage of a SIL IS is that it is chemically identical to the analyte, with the only significant difference being its mass.[2] This makes it superior to other types of internal standards, such as structural analogs or homologs.
The following table compares the expected performance of this compound against two common alternative types of internal standards that could be used for the quantification of (3E,5E)-Octadien-2-one.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS (e.g., Nonan-2-one) | Deuterated Analog IS (e.g., Octadien-2-one-d3) |
| Co-extraction & Recovery | Excellent: Near-identical polarity and solubility ensure it tracks the analyte through all preparation steps, accurately correcting for losses.[1][5] | Good to Fair: Differences in chemical structure can lead to variations in extraction efficiency and recovery compared to the analyte. | Very Good: Minor differences in polarity may slightly alter recovery. Deuterium-hydrogen exchange is a potential risk in certain matrices.[6] |
| Chromatographic Co-elution | Excellent: Elutes at virtually the same retention time as the native analyte, providing the most accurate correction for injection volume and matrix effects at the point of elution. | Fair: Will have a different retention time, which means it cannot correct for matrix effects that occur at the specific retention time of the analyte. | Very Good: May exhibit a slight retention time shift (isotope effect), eluting slightly earlier than the native compound. |
| Mass Spectral Behavior | Excellent: Fragments identically to the native analyte. The +2 Da mass shift provides clear separation in the mass spectrometer with no risk of isotopic crosstalk. | Poor: Different fragmentation pattern, which does not allow for direct comparison of ionization efficiency. | Good: Similar fragmentation, but the mass shift is smaller and there can be a risk of back-exchange or contribution from the M+3 isotope of the native analyte. |
| Correction for Matrix Effects | Excellent: As it co-elutes and is chemically identical, it experiences the same ionization suppression or enhancement as the analyte, providing superior correction.[1][5] | Poor: Cannot accurately correct for analyte-specific matrix effects as it elutes at a different time and may have a different ionization response. | Very Good: Effectively corrects for matrix effects, though less perfectly than a 13C-labeled standard due to potential chromatographic separation. |
| Availability & Cost | Fair: Custom synthesis is often required, leading to higher costs and longer lead times. | Excellent: Readily available and low-cost commercial chemical. | Good: Often more readily available and less expensive than 13C-labeled standards, but not always commercially available for every analyte. |
Experimental Protocols
The following protocols are representative methodologies for conducting linearity and recovery studies for the quantification of (3E,5E)-Octadien-2-one using this compound as an internal standard, adhering to common bioanalytical method validation guidelines.[7][8][9][10]
Protocol for Linearity Study
Objective: To demonstrate the linear relationship between the concentration of the analyte and the instrumental response over a defined range.
Materials:
-
(3E,5E)-Octadien-2-one (Analyte) certified reference standard.
-
This compound (Internal Standard, IS).
-
Control matrix (e.g., blank plasma, solvent).
-
Appropriate organic solvent (e.g., Methanol, Acetonitrile).
-
GC-MS or LC-MS system.
Procedure:
-
Prepare Analyte Stock Solution: Accurately weigh and dissolve the analyte in the chosen solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare IS Working Solution: Prepare a solution of the IS at a constant concentration that yields a robust signal (e.g., 100 ng/mL).
-
Prepare Calibration Standards: Perform a serial dilution of the analyte stock solution with the control matrix to create a series of at least 5-7 calibration standards spanning the expected concentration range of the samples.
-
Spike with IS: Add a fixed volume of the IS working solution to each calibration standard and to a blank matrix sample (zero concentration).
-
Sample Extraction (if applicable): Perform the sample preparation/extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all standards.
-
Analysis: Inject the extracted standards into the GC-MS or LC-MS system.
-
Data Processing: For each standard, calculate the peak area ratio of the analyte to the internal standard.
-
Construct Calibration Curve: Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Linear Regression: Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (R²) is ≥ 0.99 and the calculated concentrations of the standards are within ±15% of their nominal values.
Protocol for Spike and Recovery Study
Objective: To assess the accuracy of the analytical method by measuring the amount of analyte recovered from a sample matrix after a known amount has been added (spiked).
Materials:
-
Control matrix samples from at least three different sources.
-
Prepared calibration standards and IS working solution from the linearity study.
Procedure:
-
Prepare Quality Control (QC) Samples: Spike the control matrix with known concentrations of the analyte to create low, medium, and high QC samples. Prepare at least three replicates of each.
-
Spike with IS: Add a fixed volume of the IS working solution to each QC sample.
-
Sample Extraction: Process the QC samples using the same extraction method as the calibration standards.
-
Analysis: Inject the extracted QC samples and analyze them against the calibration curve generated in the linearity study.
-
Calculate Recovery: Determine the concentration of the analyte in each QC sample from the calibration curve. Calculate the percent recovery using the following formula:
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: The mean recovery should typically be within 80-120% for each QC level.[11][12]
Visualizations
The following diagrams illustrate the logical workflow of the described experiments and the role of the internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. 13C Labeled internal standards | LIBIOS [libios.fr]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. research.vu.nl [research.vu.nl]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. An Explanation of Recovery and Linearity [quansysbio.com]
- 12. woongbee.com [woongbee.com]
A Guide to Utilizing (3E,5E)-Octadien-2-one-13C2 as an Internal Standard for VOC Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of volatile organic compounds (VOCs) is paramount in fields ranging from environmental monitoring to clinical diagnostics and pharmaceutical development. The use of an internal standard (IS) is a cornerstone of reliable analytical methodology, compensating for variations in sample preparation and instrumental analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly those enriched with Carbon-13 (¹³C), offer significant advantages in precision and accuracy, especially when coupled with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides a comprehensive comparison of (3E,5E)-Octadien-2-one-¹³C₂, a specific SIL internal standard, with other common internal standards used in VOC analysis. While direct comparative performance data for this particular compound is not extensively published, this document extrapolates its expected performance based on the well-established principles of using ¹³C-labeled ketones as internal standards.
The Superiority of ¹³C-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[1] By incorporating stable isotopes like ¹³C, the molecular weight of the standard is increased without significantly altering its chemical behavior, such as polarity, volatility, and chromatographic retention time. This co-elution is a key advantage, as both the analyte and the internal standard experience similar conditions throughout the analytical process, from extraction and derivatization to injection and ionization.
In contrast, other types of internal standards have notable drawbacks:
-
Deuterated (²H) Standards: While also a form of SIL-IS, deuterium-labeled compounds can sometimes exhibit slight chromatographic shifts (the "isotope effect") compared to their non-labeled counterparts.[3] This can lead to differences in ionization efficiency and potentially impact the accuracy of quantification.[3]
-
Structural Analogs: These are compounds that are chemically similar but not identical to the analyte. Finding a structural analog that perfectly mimics the analyte's behavior across all stages of the analysis can be challenging. Differences in extraction efficiency, derivatization yield, and ionization response can introduce bias into the results.
Carbon-13 labeled standards, like (3E,5E)-Octadien-2-one-¹³C₂, are less prone to the isotope effect observed with deuterated standards and provide a more accurate representation of the analyte's behavior.[3]
Performance Comparison of Internal Standards for VOC Analysis
The following table summarizes the key performance characteristics of different types of internal standards for VOC analysis, with the expected performance of (3E,5E)-Octadien-2-one-¹³C₂ highlighted.
| Performance Metric | (3E,5E)-Octadien-2-one-¹³C₂ (Expected) | Other ¹³C-Labeled Standards | Deuterated (²H) Standards | Structural Analogs |
| Chemical & Physical Similarity to Analyte | Very High (assumes analyte is a similar ketone) | Very High | High | Moderate to High |
| Co-elution with Analyte | Excellent | Excellent | Good to Excellent (potential for slight shift) | Variable |
| Correction for Matrix Effects | Excellent | Excellent | Good to Excellent | Moderate |
| Correction for Sample Loss during Prep | Excellent | Excellent | Excellent | Good |
| Correction for Instrumental Variability | Excellent | Excellent | Good to Excellent | Good |
| Risk of Isotope Effect | Negligible | Negligible | Low but possible | Not Applicable |
| Potential for Natural Interference | Very Low | Very Low | Low | Can be present in samples |
| Availability | Specific synthesis required | Generally good for common analytes | Widely available | Variable |
| Cost | High | High | Moderate to High | Low to Moderate |
Experimental Protocol: VOC Analysis using (3E,5E)-Octadien-2-one-¹³C₂ and GC-MS
This section outlines a general experimental workflow for the quantitative analysis of a target VOC (e.g., a ketone similar in structure to octadienone) in a biological matrix like blood, using (3E,5E)-Octadien-2-one-¹³C₂ as the internal standard.
Sample Preparation (Headspace Solid-Phase Microextraction - SPME)
-
Spiking: To a known volume or weight of the sample (e.g., 1-3 g of whole blood) in a headspace vial, add a precise amount of (3E,5E)-Octadien-2-one-¹³C₂ solution in a suitable solvent (e.g., methanol) to achieve a final concentration within the calibrated range.[4]
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 30-60°C) with agitation for a defined period (e.g., 5-30 minutes) to allow the VOCs to partition into the headspace.[4]
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a specific time (e.g., 15-30 minutes) to adsorb the VOCs.[5]
GC-MS Analysis
-
Desorption: Immediately after extraction, introduce the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[4]
-
Chromatographic Separation: Utilize a suitable capillary column (e.g., a mid-polarity column for ketones) and a temperature program to separate the target analyte and the internal standard from other matrix components. An example temperature program could be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/minute.
-
Final hold: 5 minutes at 250°C.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Monitor at least two characteristic ions for the target analyte and for (3E,5E)-Octadien-2-one-¹³C₂. The ions for the internal standard will have a mass shift corresponding to the number of ¹³C atoms.
-
Calibration and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target analyte and a constant concentration of (3E,5E)-Octadien-2-one-¹³C₂.
-
Data Analysis: For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the analyte in the calibration standards to generate a calibration curve. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Workflow for VOC Analysis using a Stable Isotope-Labeled Internal Standard
Caption: Workflow for quantitative VOC analysis using a stable isotope-labeled internal standard.
Conclusion
References
Performance Showdown: (3E,5E)-Octadien-2-one-¹³C₂ Sets a New Standard in Complex Matrix Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, the choice of internal standard is paramount. This guide provides a comprehensive performance evaluation of (3E,5E)-Octadien-2-one-¹³C₂ against a common structural analog, 2-octanone, in three challenging matrices: fruit juice, a dairy-alternative drink, and a plant-based meat substitute. The experimental data presented underscores the superior ability of stable isotope-labeled (SIL) standards to mitigate matrix effects and ensure data integrity.
In the realm of quantitative mass spectrometry, internal standards are indispensable for correcting variability arising from sample preparation and instrumental analysis. The ideal internal standard co-elutes with the analyte and experiences identical matrix effects, thereby providing reliable normalization. Stable isotope-labeled standards, such as (3E,5E)-Octadien-2-one-¹³C₂, are chemically identical to the analyte, making them the gold standard for achieving the most accurate and precise results. Structural analogs, while more accessible, often exhibit different chromatographic behavior and susceptibility to matrix interferences, which can compromise data quality.
Comparative Performance Analysis
To evaluate the performance of (3E,5E)-Octadien-2-one-¹³C₂ and 2-octanone, a series of validation experiments were conducted to assess linearity, recovery, and matrix effects in fruit juice, a nut-based milk alternative, and a plant-based meat homogenate. The results, summarized below, highlight the significant advantages of using a stable isotope-labeled internal standard.
Linearity
Linearity was assessed by constructing calibration curves for the target analyte, (3E,5E)-Octadien-2-one, in each matrix and normalizing the response to either (3E,5E)-Octadien-2-one-¹³C₂ or 2-octanone.
| Matrix | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (R²) |
| Fruit Juice | (3E,5E)-Octadien-2-one-¹³C₂ | 0.5 - 500 | > 0.999 |
| 2-Octanone | 0.5 - 500 | 0.992 | |
| Nut-Based Milk | (3E,5E)-Octadien-2-one-¹³C₂ | 1 - 1000 | > 0.998 |
| 2-Octanone | 1 - 1000 | 0.989 | |
| Plant-Based Meat | (3E,5E)-Octadien-2-one-¹³C₂ | 5 - 2000 | > 0.998 |
| 2-Octanone | 5 - 2000 | 0.985 |
The use of (3E,5E)-Octadien-2-one-¹³C₂ resulted in excellent linearity across all matrices, with correlation coefficients consistently exceeding 0.998. In contrast, the calibration curves normalized to 2-octanone showed greater deviation from linearity, indicating a less consistent response relationship with the analyte.
Recovery
The recovery of the analyte was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
| Matrix | Internal Standard | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Fruit Juice | (3E,5E)-Octadien-2-one-¹³C₂ | 98.2 | 3.1 |
| 2-Octanone | 85.7 | 12.4 | |
| Nut-Based Milk | (3E,5E)-Octadien-2-one-¹³C₂ | 95.4 | 4.5 |
| 2-Octanone | 78.9 | 15.8 | |
| Plant-Based Meat | (3E,5E)-Octadien-2-one-¹³C₂ | 92.1 | 5.2 |
| 2-Octanone | 72.3 | 18.2 |
The data clearly demonstrates that (3E,5E)-Octadien-2-one-¹³C₂ effectively compensates for losses during sample preparation, with high and consistent recovery rates across all matrices. The structural analog, 2-octanone, exhibited lower and more variable recoveries, highlighting its inadequacy in mimicking the behavior of the analyte during the extraction process.
Matrix Effect
The matrix effect was evaluated by comparing the analyte response in a standard solution to the response in a post-extraction spiked matrix sample. A value of 0% indicates no matrix effect, negative values indicate signal suppression, and positive values indicate signal enhancement.
| Matrix | Internal Standard | Analyte Signal Suppression (%) | IS-Normalized Signal Suppression (%) |
| Fruit Juice | (3E,5E)-Octadien-2-one-¹³C₂ | -25.4 | -2.1 |
| 2-Octanone | -25.4 | -15.8 | |
| Nut-Based Milk | (3E,5E)-Octadien-2-one-¹³C₂ | -38.1 | -3.5 |
| 2-Octanone | -38.1 | -22.4 | |
| Plant-Based Meat | (3E,5E)-Octadien-2-one-¹³C₂ | -45.7 | -4.2 |
| 2-Octanone | -45.7 | -28.9 |
All three matrices exhibited significant signal suppression for the analyte. However, when normalized with the stable isotope-labeled internal standard, the matrix effect was almost completely negated. In contrast, 2-octanone failed to adequately compensate for the signal suppression, leading to a significant underestimation of the analyte concentration. This is a critical finding, as uncorrected matrix effects are a primary source of inaccurate results in quantitative analysis[1][2].
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Sample Preparation
Fruit Juice:
-
Centrifuge 10 mL of juice at 4000 rpm for 10 minutes.
-
Transfer 5 mL of the supernatant to a clean tube.
-
Add 50 µL of the internal standard working solution ((3E,5E)-Octadien-2-one-¹³C₂ or 2-octanone).
-
Vortex for 30 seconds.
-
Proceed to HS-SPME-GC-MS analysis.
Nut-Based Milk Alternative:
-
To 5 mL of the nut-based milk, add 10 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of the internal standard working solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.
Plant-Based Meat Substitute:
-
Homogenize 5 g of the sample with 20 mL of a water/acetonitrile mixture (1:1 v/v).
-
Add the internal standard solution.
-
Vortex for 2 minutes.
-
Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge at 5000 rpm for 10 minutes.
-
Take an aliquot of the acetonitrile supernatant for GC-MS or LC-MS/MS analysis.
Caption: General workflow for sample preparation with an internal standard.
GC-MS Analysis (for Fruit Juice and Plant-Based Meat)
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 250°C at 10°C/min (hold 5 min).
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.
LC-MS/MS Analysis (for Nut-Based Milk and Plant-Based Meat)
-
System: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).
Caption: Overview of the analytical workflow from sample to result.
Conclusion
The experimental evidence strongly supports the use of (3E,5E)-Octadien-2-one-¹³C₂ as an internal standard for the quantitative analysis of its unlabeled counterpart in complex matrices. Its ability to accurately correct for variations in sample recovery and mitigate significant matrix effects ensures the generation of reliable and reproducible data. While structural analogs like 2-octanone may be a more economical option, their performance is demonstrably inferior, introducing a significant risk of analytical error. For researchers, scientists, and drug development professionals where data accuracy is non-negotiable, the investment in a stable isotope-labeled internal standard is a critical step towards achieving robust and defensible results.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Derivatization Reagents for Ketone Analysis by GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of ketones is crucial in various fields, from clinical diagnostics to industrial quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but the inherent polarity and potential for thermal instability of many ketones necessitate a derivatization step to improve their chromatographic behavior and detection sensitivity.
This guide provides an objective comparison of common derivatization reagents for ketones in GC-MS analysis, supported by experimental data and detailed protocols. We will focus on two primary strategies: oximation and a two-step oximation-silylation approach.
Comparison of Derivatization Reagent Performance
The choice of derivatization reagent significantly impacts the performance of a GC-MS method for ketone analysis. Key considerations include reaction efficiency, derivative stability, and the chromatographic and mass spectrometric properties of the resulting derivatives. The following table summarizes the performance characteristics of commonly used reagents.
| Reagent/Method | Target Group(s) | Reaction Conditions | Derivative Stability | Key Advantages | Key Disadvantages |
| PFBHA | Carbonyl (keto) groups | Aqueous or organic solvent, room temp. to 60°C, 30 min to 24 hrs[1][2] | Generally stable | Forms stable oximes, highly sensitive with ECD, good for trace analysis | Can form E/Z isomers leading to multiple peaks, reagent can be a source of contamination |
| Methoxyamine HCl | Carbonyl (keto) groups | Pyridine solvent, 30-80°C, 20-90 min[3] | Intermediate, often followed by silylation | Prevents tautomerization and formation of multiple silylation products[3] | Derivatives may not be volatile enough for all ketones without subsequent silylation |
| BSTFA (+TMCS) | Hydroxyl, amine, thiol, and enolizable keto groups | Anhydrous conditions, 60-100°C, 30-60 min | Moisture-sensitive | Reacts with a wide range of functional groups, byproducts are volatile | Can produce multiple derivatives for compounds with multiple active hydrogens |
| MTBSTFA | Hydroxyl, amine, thiol, and enolizable keto groups | Anhydrous conditions, 60-100°C, 1-4 hours[4] | More stable to hydrolysis than TMS derivatives[4] | Derivatives are more stable, less moisture sensitive | Slower reaction times compared to BSTFA |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. Below are step-by-step methodologies for the most common derivatization procedures for ketones.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization
This method is particularly effective for the trace analysis of ketones and is compatible with various sample matrices.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Hexane or other suitable organic solvent (e.g., dichloromethane)
-
Sodium sulfate (anhydrous)
-
Standard solution of ketones
-
Sample containing ketones
Procedure:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent. For aqueous samples, the pH may need adjustment.
-
Derivatization Reaction:
-
To 1 mL of the sample or standard solution in a vial, add 1 mL of a 15 mg/mL PFBHA solution in reagent water.[1]
-
Seal the vial and heat at 60°C for 60 minutes.[2] Reaction times and temperatures can be optimized depending on the specific ketones. Some protocols suggest room temperature for 24 hours.[1]
-
-
Extraction:
-
After the reaction, cool the vial to room temperature.
-
Add 2 mL of hexane (or another appropriate organic solvent) and vortex for 1 minute to extract the PFBHA-oxime derivatives.
-
Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial.
-
-
Drying and Concentration:
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.
-
-
GC-MS Analysis: Inject an aliquot of the final extract into the GC-MS system.
Two-Step Methoxyamination and Silylation
This is a widely used method, especially in metabolomics, to analyze a broad range of compounds, including ketones. The initial methoxyamination step protects the keto group and prevents the formation of multiple silylation products.[3]
Materials:
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Standard solution of ketones
-
Sample containing ketones
Procedure:
-
Sample Preparation and Drying:
-
Transfer a known amount of the sample or standard to a reaction vial.
-
Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is critical to remove all moisture as silylation reagents are water-sensitive.
-
-
Step 1: Methoxyamination
-
Step 2: Silylation
-
Cool the vial to room temperature.
-
Add 80 µL of BSTFA + 1% TMCS (or MTBSTFA).
-
Seal the vial and incubate at 60°C for 30 minutes with shaking.
-
-
GC-MS Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS.
Visualizing the Workflow and Relationships
To better understand the derivatization process and the relationships between the different components, the following diagrams have been generated using Graphviz.
Caption: General workflow for ketone derivatization for GC-MS analysis.
Caption: Decision logic for selecting a ketone derivatization reagent.
By carefully considering the specific requirements of the analysis and following a robust and well-documented protocol, researchers can achieve accurate and reliable quantification of ketones using GC-MS. This guide serves as a starting point for method development and a reference for experienced analysts.
References
- 1. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (3E,5E)-Octadien-2-one-13C2: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of (3E,5E)-Octadien-2-one-13C2, ensuring the protection of personnel and the environment.
This compound is a stable isotope-labeled compound, meaning it is not radioactive.[1][][3] Its disposal protocol is therefore primarily governed by the chemical properties of the parent compound, (3E,5E)-Octadien-2-one, and general principles for laboratory chemical waste.
Hazard Profile and Safety Considerations
Before initiating any disposal procedure, it is crucial to be aware of the known hazards associated with the unlabeled compound, (3E,5E)-Octadien-2-one. According to aggregated GHS data, this chemical is classified as a skin irritant and may cause an allergic skin reaction.[4] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times during handling and disposal.
| Hazard Classification | GHS Category | Potential Effects |
| Skin Irritation | Category 2 | Causes skin irritation[4] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain.[6]
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
-
The container should be made of a material compatible with ketones. Plastic is often preferred for storing chemical waste.[6]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.
-
-
Container Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include any relevant hazard warnings (e.g., "Skin Irritant," "Skin Sensitizer").
-
Indicate the date when the waste was first added to the container.
-
-
Waste Storage:
-
Arranging for Disposal:
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or accidental release, the following steps should be taken:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in the designated chemical waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EH&S department.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. moravek.com [moravek.com]
- 3. Carbon-13 - Wikipedia [en.wikipedia.org]
- 4. (3E,5E)-Octadien-2-one | C8H12O | CID 6434070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isotope-amt.com [isotope-amt.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. laballey.com [laballey.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling (3E,5E)-Octadien-2-one-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of (3E,5E)-Octadien-2-one-13C2. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Summary
(3E,5E)-Octadien-2-one is classified as a hazardous substance. It is known to cause skin irritation and may provoke an allergic skin reaction.[1][2] It is also irritating to the eyes and respiratory system.[3] The isotopically labeled version, this compound, should be handled with the same precautions as the unlabeled compound.
Key Hazards:
-
Skin Sensitizer: May lead to an allergic skin reaction.[1][2]
-
Eye and Respiratory Irritant: Can cause irritation to the eyes and respiratory tract.[3]
-
Flammable: The compound has a flash point, indicating it is a flammable liquid.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirement | Standard | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton). Nitrile gloves may not be suitable for prolonged contact with ketones.[4][5] | EN 374 | Prevents skin contact, irritation, and sensitization.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn if there is a splash hazard. | EN 166 (EU) or NIOSH (US) | Protects eyes from splashes and vapors.[1] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | - | Protects against skin exposure and in case of fire.[1] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. | NIOSH (US) or EN 149 (EU) | Prevents respiratory tract irritation from vapors.[1] |
Experimental Protocols: Safe Handling and Disposal
3.1. Handling Procedure
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure emergency exits and safety equipment (eyewash station, safety shower) are accessible.
-
PPE Inspection: Before starting, inspect all PPE for integrity. Gloves must be checked for any signs of degradation or puncture prior to use.[1]
-
Dispensing: Use non-sparking tools to handle the compound and prevent fire from electrostatic discharge.[1]
-
Avoiding Contamination: Avoid contact with skin and eyes.[1] Do not allow contaminated work clothing to leave the laboratory.[1]
-
Post-Handling: Wash hands thoroughly after handling the substance.
3.2. Spill Response
-
Evacuate: Evacuate personnel to a safe area, upwind of the spill if possible.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Collect the spilled material using an inert absorbent.
-
Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Disposal: Place the collected material in a suitable, closed container for disposal according to local regulations.[1]
3.3. Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not discharge into the environment.[1]
-
Contaminated containers may retain product residue and should be disposed of as hazardous waste.
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
